molecular formula C18H16N2O B496587 N-(3-ethylphenyl)-2-quinolinecarboxamide

N-(3-ethylphenyl)-2-quinolinecarboxamide

货号: B496587
分子量: 276.3g/mol
InChI 键: AZRWHUAPYQSYLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-ethylphenyl)-2-quinolinecarboxamide is a small molecule organic compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . Its structure features a quinoline ring system, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . This molecular architecture is frequently investigated for developing novel therapeutic agents, particularly in oncology. Quinoline-carboxamide derivatives are a significant area of research in drug discovery, with studies showing that similar compounds exhibit potent biological activity by acting as enzyme inhibitors . For instance, recent scientific investigations have demonstrated that structurally related quinoline-carboxamide compounds function as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy . Other research on quinoline carboxamide derivatives has explored their role as selective antagonists for the P2X7 receptor, another promising target in cancer and inflammatory diseases . The core quinoline structure is known to interact with various biological targets, and the specific substitution pattern on the molecule, such as the N-(3-ethylphenyl) group, can be fine-tuned to modulate potency, selectivity, and physicochemical properties . This makes N-(3-ethylphenyl)-2-quinolinecarboxamide a valuable chemical building block for researchers in chemical biology and medicinal chemistry, useful for constructing more complex molecules, probing biological mechanisms, or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

分子式

C18H16N2O

分子量

276.3g/mol

IUPAC 名称

N-(3-ethylphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C18H16N2O/c1-2-13-6-5-8-15(12-13)19-18(21)17-11-10-14-7-3-4-9-16(14)20-17/h3-12H,2H2,1H3,(H,19,21)

InChI 键

AZRWHUAPYQSYLW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

规范 SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

产品来源

United States
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(3-ethylphenyl)-2-quinolinecarboxamide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the known activities of structurally related quinoline carboxamides to propose several high-probability mechanisms of action. We present a series of detailed, self-validating experimental protocols designed to systematically investigate these hypotheses, enabling researchers to identify the molecular target(s) and delineate the signaling pathways modulated by this compound. This guide is intended to serve as a practical roadmap for the comprehensive pharmacological characterization of N-(3-ethylphenyl)-2-quinolinecarboxamide and other novel quinoline carboxamide derivatives.

Introduction: The Quinoline Carboxamide Scaffold - A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] The incorporation of a carboxamide linkage at various positions on this scaffold has proven to be a highly effective strategy for enhancing pharmacological potency and modulating target specificity.[3][4][5] Derivatives of quinoline carboxamide have demonstrated a remarkable diversity of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][6][7]

Given the structural features of N-(3-ethylphenyl)-2-quinolinecarboxamide, several potential mechanisms of action can be hypothesized based on the established pharmacology of this compound class. This guide will explore these possibilities and provide the experimental tools to dissect them.

Plausible Mechanisms of Action and Investigative Strategies

The following sections outline potential mechanisms of action for N-(3-ethylphenyl)-2-quinolinecarboxamide, supported by evidence from related compounds. For each proposed mechanism, a detailed experimental workflow is provided to guide the investigation.

Hypothesis 1: Inhibition of Protein Synthesis via Elongation Factor 2 (EF2)

Rationale: A notable mechanism of action for a quinoline-4-carboxamide derivative is the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), a critical component of protein synthesis.[6][8] This precedent suggests that N-(3-ethylphenyl)-2-quinolinecarboxamide could potentially target the homologous human elongation factor 2 (eEF2), which would have significant implications for its use in anticancer therapy.

Experimental Workflow:

Objective: To determine if N-(3-ethylphenyl)-2-quinolinecarboxamide inhibits protein synthesis and directly targets eEF2.

Protocol 1: In Vitro Protein Synthesis Assay

  • Prepare a cell-free translation system: Utilize a commercial rabbit reticulocyte lysate or a HeLa cell-based in vitro translation system.

  • Set up the reaction: In a microfuge tube, combine the cell lysate, a reporter mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and varying concentrations of N-(3-ethylphenyl)-2-quinolinecarboxamide (e.g., from 1 nM to 100 µM). Include a known protein synthesis inhibitor (e.g., cycloheximide) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubate: Allow the translation reaction to proceed at 30°C for 60-90 minutes.

  • Quantify protein synthesis: Measure the incorporation of the radiolabeled amino acid into newly synthesized proteins using trichloroacetic acid (TCA) precipitation followed by scintillation counting, or measure luciferase activity if using a luciferase reporter mRNA.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of N-(3-ethylphenyl)-2-quinolinecarboxamide to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T or a cancer cell line) to ~80% confluency. Treat the cells with N-(3-ethylphenyl)-2-quinolinecarboxamide at a concentration determined from the in vitro protein synthesis assay (e.g., 10x IC₅₀) or a vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for eEF2.

  • Data Analysis: A positive result is indicated by an increase in the thermal stability of eEF2 in the presence of the compound, appearing as a stronger band at higher temperatures compared to the vehicle control. This suggests direct binding of the compound to eEF2.

Logical Flow of eEF2 Inhibition Investigation

EF2_Inhibition_Workflow A Hypothesis: N-(3-ethylphenyl)-2-quinolinecarboxamide inhibits protein synthesis via eEF2 B Protocol 1: In Vitro Protein Synthesis Assay A->B C IC50 Determination B->C D Protocol 2: Cellular Thermal Shift Assay (CETSA) C->D If potent inhibition observed E Western Blot for eEF2 D->E F Conclusion: Direct binding to eEF2 confirmed E->F Increased thermal stability G Conclusion: No direct binding to eEF2 observed E->G No change in thermal stability

Caption: Workflow for investigating eEF2 inhibition.

Hypothesis 2: Modulation of Cancer-Related Kinases or Topoisomerases

Rationale: The quinoline carboxamide scaffold is frequently associated with anticancer activity through the inhibition of various protein kinases and topoisomerases.[1][3][9] These enzymes are critical for cell cycle progression, DNA replication, and signal transduction, making them prime targets for cancer therapeutics.[10]

Experimental Workflow:

Objective: To screen N-(3-ethylphenyl)-2-quinolinecarboxamide for inhibitory activity against a panel of cancer-related kinases and topoisomerases.

Protocol 3: Kinase Inhibition Profiling

  • Utilize a commercial kinase profiling service: Submit N-(3-ethylphenyl)-2-quinolinecarboxamide to a service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential kinase targets.

  • Dose-Response Analysis: For any "hits" identified in the primary screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC₅₀ value for each kinase.

  • Data Interpretation: Analyze the data to identify specific kinases or kinase families that are potently and selectively inhibited by the compound.

Protocol 4: Topoisomerase Inhibition Assay

  • Obtain recombinant human topoisomerase I and II: These enzymes are commercially available.

  • DNA Substrate: Use supercoiled plasmid DNA as the substrate.

  • Reaction Setup: In separate reactions for topoisomerase I and II, combine the enzyme, supercoiled plasmid DNA, ATP (for topoisomerase II), and varying concentrations of N-(3-ethylphenyl)-2-quinolinecarboxamide. Include a known topoisomerase inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II) as a positive control and a vehicle control.

  • Incubation: Allow the reaction to proceed at 37°C for 30-60 minutes.

  • Agarose Gel Electrophoresis: Stop the reaction and analyze the DNA products on an agarose gel. Topoisomerase activity will convert the supercoiled DNA to relaxed (for Topo I) or decatenated (for Topo II) forms. Inhibition of the enzyme will result in the persistence of the supercoiled DNA.

  • Data Analysis: Quantify the amount of supercoiled DNA remaining at each compound concentration to determine the IC₅₀.

Signaling Pathway Analysis for Kinase Inhibition

Should a specific kinase be identified as a target, further investigation into the downstream signaling pathway is warranted. For example, if the compound inhibits a receptor tyrosine kinase (RTK), the following pathway analysis would be appropriate.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Compound N-(3-ethylphenyl)-2- quinolinecarboxamide Compound->RTK Inhibition

Caption: Hypothetical RTK signaling pathway inhibited by the compound.

Hypothesis 3: Modulation of Ion Channels or G-Protein Coupled Receptors (GPCRs)

Rationale: Some quinoline carboxamide derivatives have been shown to act as antagonists of the P2X7 receptor, an ATP-gated ion channel.[11] The structural diversity of this scaffold allows for potential interactions with a wide range of membrane proteins.

Experimental Workflow:

Objective: To screen N-(3-ethylphenyl)-2-quinolinecarboxamide for activity against a panel of ion channels and GPCRs.

Protocol 5: High-Throughput Screening (HTS) using a Broad Target Panel

  • Engage a Contract Research Organization (CRO): Utilize a CRO that offers HTS services against a diverse panel of human ion channels and GPCRs.

  • Assay Formats: These screens typically employ fluorescence-based assays (e.g., measuring changes in intracellular calcium or membrane potential) or radioligand binding assays.

  • Primary Screen: Conduct a primary screen at a single concentration (e.g., 10 µM) to identify initial hits.

  • Confirmation and Dose-Response: Confirm any hits in a secondary screen and perform dose-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy (agonist or antagonist activity).

Protocol 6: Patch-Clamp Electrophysiology

  • Cell Line Selection: Use a cell line that endogenously expresses the target ion channel identified in the HTS, or a heterologous expression system (e.g., HEK293 cells transfected with the channel of interest).

  • Whole-Cell Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to directly measure the ion currents through the channel.

  • Compound Application: Apply N-(3-ethylphenyl)-2-quinolinecarboxamide at various concentrations to the cell while recording the ion currents in response to a specific stimulus (e.g., a voltage step or application of an agonist).

  • Data Analysis: Analyze the effect of the compound on the current amplitude, kinetics, and voltage-dependence to characterize its modulatory effects in detail.

Quantitative Data Summary

As experimental data becomes available, it should be organized into clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of N-(3-ethylphenyl)-2-quinolinecarboxamide

AssayTarget/PathwayResult (IC₅₀/EC₅₀)
In Vitro Protein SynthesisRibosome1.5 µM
Kinase Panel (468 kinases)Kinase X50 nM
Kinase Y250 nM
Topoisomerase I AssayTopo I> 100 µM
Topoisomerase II AssayTopo II8.7 µM
P2X7R Calcium Flux AssayP2X7 Receptor> 50 µM

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of N-(3-ethylphenyl)-2-quinolinecarboxamide. By systematically testing the hypotheses derived from the known pharmacology of the quinoline carboxamide scaffold, researchers can efficiently identify the primary molecular target(s) and the associated signaling pathways. The experimental workflows detailed herein are designed to be self-validating and to provide a comprehensive understanding of the compound's biological activity. The insights gained from these studies will be crucial for the further development of N-(3-ethylphenyl)-2-quinolinecarboxamide as a potential therapeutic agent.

References

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. [Link][6][8]

  • Jain, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34, 1-35. [Link][3]

  • Atwell, G. J., et al. (1998). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of Medicinal Chemistry, 41(24), 4745–4754. [Link][9]

  • Kos, J., et al. (2016). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 21(9), 1203. [Link][4]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1475. [Link][5]

  • Shah, Q., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(15), 4983. [Link][11]

  • Al-Omair, M. A., et al. (2022). Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(12), 6437. [Link][10]

  • Raza, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry, 32. [Link][2]

  • Sharma, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Drug Discovery Technologies, 17(5), 637-646. [Link][12]

  • Mor-Vidal, N., et al. (2021). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Molecules, 26(16), 4815. [Link][13]

  • Ghattas, M. A., et al. (2024). Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activitie. Bioorganic & Medicinal Chemistry, 105, 117765. [Link][7]

Sources

The Versatile Scaffold: A Technical Guide to 2-Quinolinecarboxamide Derivatives in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-quinolinecarboxamide derivatives. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of bioactivity. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a review of the current landscape but also actionable, field-proven insights and detailed experimental protocols to empower further investigation and innovation.

Introduction: The Rise of a Privileged Heterocycle

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many natural and synthetic bioactive molecules.[1] The introduction of a carboxamide functional group at the 2-position of the quinoline nucleus gives rise to 2-quinolinecarboxamide derivatives, a class of compounds that has garnered significant attention for its diverse pharmacological properties. These derivatives have shown promise in a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3] The versatility of the 2-quinolinecarboxamide scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to modulate its physicochemical properties and biological targets.

Synthetic Strategies: Building the 2-Quinolinecarboxamide Core

The synthesis of 2-quinolinecarboxamide derivatives typically originates from quinoline-2-carboxylic acid or its activated forms. A general and robust method involves the amidation of quinoline-2-carbonyl chloride with a wide array of amines.[2] This approach offers a straightforward route to a diverse library of derivatives.

General Synthesis Workflow

cluster_synthesis General Synthesis of 2-Quinolinecarboxamides start Quinoline-2-carboxylic Acid step1 Activation (e.g., SOCl₂, Oxalyl Chloride) start->step1 step2 Quinoline-2-carbonyl Chloride step1->step2 step4 Amidation Reaction (Base, Solvent) step2->step4 step3 Amine (R-NH₂) step3->step4 product 2-Quinolinecarboxamide Derivative step4->product

Caption: General synthetic route to 2-quinolinecarboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Bioactive 2-Quinolinecarboxamide

This protocol outlines the synthesis of a generic N-substituted-2-quinolinecarboxamide, a common structural motif in many bioactive derivatives.

Step 1: Activation of Quinoline-2-carboxylic Acid

  • To a solution of quinoline-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude quinoline-2-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude quinoline-2-carbonyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-quinolinecarboxamide derivative.

Therapeutic Applications and Mechanisms of Action

2-Quinolinecarboxamide derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

The anticancer potential of 2-quinolinecarboxamides is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.[3][4]

Mechanism of Action: Kinase Inhibition

A significant number of 2-quinolinecarboxamide derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][5] One of the key targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7]

cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 2-Quinolinecarboxamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-quinolinecarboxamide derivatives.

Table 1: Anticancer Activity of Representative 2-Quinolinecarboxamide Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
10i VEGFR-2HepG20.036[4]
11 VEGFR-2A549, HepG-2, Caco-2, MDA0.192[6]
15d VEGFR-2HepG2, PC3, MCF-70.060[7]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a 2-quinolinecarboxamide derivative against VEGFR-2.

  • Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup : In a 96-well plate, add the diluted test compounds, a positive control (VEGFR-2 enzyme without inhibitor), and a blank (buffer only).

  • Master Mix : Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Initiation : Initiate the kinase reaction by adding the diluted recombinant human VEGFR-2 enzyme to the wells containing the test compounds and the positive control.

  • Incubation : Incubate the plate at 30°C for 45-60 minutes.

  • Detection : Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the 2-quinolinecarboxamide derivative and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization : Solubilize the formazan crystals by adding a solubilization buffer, such as DMSO.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8][9]

Neuroprotective Activity

Certain 2-quinolinecarboxamide derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease (AD). Their mechanism of action in this context often involves the inhibition of cholinesterases and the prevention of amyloid-beta (Aβ) peptide aggregation.[11][12]

Mechanism of Action: Inhibition of Aβ Aggregation

The aggregation of Aβ peptides into toxic oligomers and fibrils is a key pathological hallmark of Alzheimer's disease.[13][14] Some 2-quinolinecarboxamide derivatives can interfere with this process, potentially by binding to Aβ monomers or early-stage oligomers and preventing their assembly into larger, neurotoxic species.[15]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[16][17]

  • Aβ Preparation : Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ₄₂) in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state. Remove the HFIP by evaporation.

  • Reaction Mixture : In a 96-well black plate, prepare a reaction mixture containing the Aβ peptide, Thioflavin T (a fluorescent dye that binds to amyloid fibrils), and the test 2-quinolinecarboxamide derivative at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation : Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Measurement : Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a microplate reader with excitation and emission wavelengths appropriate for ThT (typically around 440 nm and 485 nm, respectively).

  • Data Analysis : Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound is determined by the reduction in the final fluorescence intensity or the delay in the lag phase of aggregation compared to the control (Aβ alone).[4][17]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Quinolinecarboxamides have demonstrated promising activity against a range of bacteria and fungi.[3][18]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, it is believed that these compounds may interfere with essential cellular processes in microorganisms, such as DNA replication, protein synthesis, or cell wall maintenance.[19]

Table 2: Antimicrobial Activity of Representative 2-Quinolinecarboxamide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3c S. aureus2.67[19]
7b M. tuberculosis H37Rv10[20]
6F S. aureus250[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12]

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution : Perform serial two-fold dilutions of the 2-quinolinecarboxamide derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

cluster_mic Broth Microdilution Workflow for MIC Determination start Prepare Standardized Microbial Inoculum step2 Inoculate Wells with Microbial Suspension start->step2 step1 Serial Dilution of 2-Quinolinecarboxamide in 96-well Plate step1->step2 step3 Incubate Plate step2->step3 end Determine MIC (Lowest Concentration with No Visible Growth) step3->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-quinolinecarboxamide derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the amide nitrogen.

  • Substituents on the Quinoline Ring : Halogen atoms (e.g., chlorine, fluorine) at positions 6 or 7 of the quinoline ring have been shown to enhance anticancer activity in some series.[4]

  • Substituents on the Amide Nitrogen : The nature of the group attached to the amide nitrogen is crucial for activity. Aromatic or heteroaromatic rings, often with specific substitution patterns, can lead to potent inhibition of biological targets. For example, in VEGFR-2 inhibitors, a bi-aryl urea moiety has been identified as a key structural fragment for binding.[4] The presence of flexible amino groups has been linked to enhanced Aβ aggregation inhibition.[15]

Conclusion and Future Directions

2-Quinolinecarboxamide derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening and optimization. The demonstrated efficacy in preclinical models for cancer, neurodegenerative diseases, and infectious diseases underscores their potential for further development.

Future research in this area should focus on:

  • Target Identification and Validation : Elucidating the specific molecular targets and mechanisms of action for novel bioactive derivatives.

  • Optimization of Pharmacokinetic Properties : Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and bioavailability.

  • In Vivo Efficacy and Safety Studies : Evaluating the therapeutic potential and toxicity of promising candidates in relevant animal models.

  • Development of Multi-Targeted Agents : Designing single molecules that can modulate multiple targets involved in complex diseases like cancer and Alzheimer's disease.

By leveraging the insights and protocols provided in this guide, researchers can accelerate the discovery and development of the next generation of 2-quinolinecarboxamide-based therapeutics.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules. [Link]

  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]

  • Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. ACS Chemical Biology. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Princeton University. [Link]

  • Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports. [Link]

  • Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. Molecules. [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. [Link]

Sources

Therapeutic Potential of N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

N-(3-ethylphenyl)-2-quinolinecarboxamide (CAS: 694448-29-8) represents a privileged scaffold in medicinal chemistry, primarily characterized as a high-affinity ligand for the Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR). Belonging to the class of N-aryl-2-quinolinecarboxamides, this compound and its structural analogs have emerged as critical tools for imaging neuroinflammation and modulating mitochondrial function.

Beyond its primary application as a TSPO ligand, this scaffold exhibits significant polypharmacological potential, with documented activity in P2X7 receptor antagonism and immunomodulation . This guide provides a comprehensive analysis of its physicochemical properties, mechanism of action (MoA), structure-activity relationships (SAR), and experimental protocols for validation.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound features a quinoline core substituted at the 2-position with a carboxamide linkage to a 3-ethylphenyl group.[1][2] This lipophilic profile is essential for Blood-Brain Barrier (BBB) penetration, a prerequisite for CNS-targeted therapeutics.

PropertyValue / DescriptionClinical Relevance
IUPAC Name N-(3-ethylphenyl)quinoline-2-carboxamideStandard nomenclature
CAS Number 694448-29-8Unique Identifier
Molecular Formula C₁₈H₁₆N₂OSmall molecule
Molecular Weight 276.33 g/mol Optimal for CNS penetration (<400 Da)
cLogP (Predicted) ~4.5 - 5.0High lipophilicity; ensures rapid membrane crossing
PSA (Polar Surface Area) ~45 ŲExcellent oral bioavailability and BBB permeability
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsCompliant with Lipinski’s Rule of 5
Solubility Low in water; Soluble in DMSO, DCMRequires formulation (e.g., cyclodextrins) for in vivo use
Mechanism of Action (MoA)
Primary Target: Translocator Protein (TSPO)

The primary pharmacological target is the 18 kDa Translocator Protein (TSPO) located on the outer mitochondrial membrane.[3][4] Unlike the central benzodiazepine receptor (GABA-A), TSPO regulates cholesterol transport into the mitochondria, the rate-limiting step in neurosteroid synthesis.

  • Binding Site: The compound binds to the TSPO transmembrane domain, likely occupying the same hydrophobic pocket as the isoquinoline carboxamide PK11195, but with potentially improved residence time due to the 2-carboxamide geometry.

  • Downstream Effects:

    • Steroidogenesis: Enhances the translocation of cholesterol, increasing the synthesis of pregnenolone and neuroactive steroids (e.g., allopregnanolone).

    • Anti-Inflammatory: Modulates the microglial phenotype from M1 (pro-inflammatory) to M2 (neuroprotective) via NF-κB suppression.

    • NLRP3 Inflammasome: TSPO ligands have been shown to inhibit the assembly of the NLRP3 inflammasome, reducing IL-1β secretion.

Secondary Target: P2X7 Receptor Antagonism

Recent SAR studies on quinoline-2-carboxamides suggest activity as P2X7 receptor antagonists . Blockade of P2X7 prevents ATP-induced pore formation, inhibiting the release of pro-inflammatory cytokines (IL-1β, IL-18) and preventing pyroptosis.

Pathway Visualization

The following diagram illustrates the dual mechanism of action targeting mitochondrial function and inflammatory signaling.

TSPO_Mechanism Compound N-(3-ethylphenyl)-2-quinolinecarboxamide TSPO TSPO (Mitochondrial Outer Membrane) Compound->TSPO High Affinity Binding P2X7 P2X7 Receptor Compound->P2X7 Antagonism (Secondary) Cholesterol Cholesterol Influx TSPO->Cholesterol Facilitates NLRP3 NLRP3 Inflammasome TSPO->NLRP3 Inhibits ROS Neurosteroids Neurosteroid Synthesis (Allopregnanolone) Cholesterol->Neurosteroids Biosynthesis Microglia Microglial Modulation (M1 -> M2 Shift) Neurosteroids->Microglia Neuroprotection P2X7->NLRP3 Inhibits Activation Cytokines Reduced IL-1β / IL-18 NLRP3->Cytokines Prevents Release

Caption: Dual immunomodulatory pathway via TSPO activation and P2X7 antagonism, leading to neuroprotection and cytokine suppression.

Structure-Activity Relationship (SAR) Analysis

The efficacy of N-(3-ethylphenyl)-2-quinolinecarboxamide is dictated by specific structural motifs:

  • Quinoline Core: Provides the necessary aromatic pi-stacking interactions within the binding pocket (Trp/Phe residues). The 2-position substitution is critical; shifting the carboxamide to the 3- or 4-position significantly alters affinity and selectivity profiles (e.g., 3-carboxamides often target S100A9).

  • Amide Linker: The -CONH- bridge is essential for hydrogen bonding with the receptor backbone. Methylation of the amide nitrogen typically abolishes activity, indicating the necessity of the H-bond donor.

  • 3-Ethylphenyl Substituent:

    • Lipophilicity: The ethyl group at the meta position enhances hydrophobic interaction with the lipophilic cleft of TSPO.

    • Steric Bulk: The 3-position is preferred over the 4-position for TSPO selectivity, as 4-substitutions can lead to steric clashes or reduced affinity compared to ortho or meta substitutions in this scaffold class.

    • Metabolic Stability: The ethyl group is susceptible to oxidative dealkylation (CYP450), which serves as a metabolic soft spot, potentially limiting half-life but reducing bioaccumulation.

Therapeutic Applications
A. Neuroimaging (PET/SPECT)

This compound acts as a precursor or lead for developing radiotracers (e.g., via ¹¹C-labeling of the ethyl group or ¹⁸F-substitution). It is used to map microglial activation in:

  • Alzheimer’s Disease (AD)

  • Multiple Sclerosis (MS)

  • Traumatic Brain Injury (TBI)

B. Neuroprotection

By stimulating endogenous neurosteroid production, the compound offers therapeutic potential in:

  • Anxiety & PTSD: Anxiolytic effects without the sedation associated with benzodiazepines.

  • Neuropathic Pain: Reduction of spinal cord inflammation via glial inhibition.

C. Oncology

TSPO is overexpressed in glioblastoma and breast cancer. High-affinity ligands can serve as:

  • Theranostics: Imaging tumor boundaries.

  • Chemosensitizers: Inducing apoptosis via the mitochondrial permeability transition pore (mPTP).

Experimental Protocols
Protocol A: Competitive Binding Assay (In Vitro)

Objective: Determine the binding affinity (


) of the compound against the standard radioligand [³H]PK11195.

Materials:

  • Rat brain or kidney mitochondrial homogenates (rich in TSPO).

  • [³H]PK11195 (Specific Activity ~80 Ci/mmol).

  • Test Compound: N-(3-ethylphenyl)-2-quinolinecarboxamide (10⁻¹⁰ to 10⁻⁵ M).

  • Non-specific control: 10 µM unlabeled PK11195.

Workflow:

  • Preparation: Resuspend mitochondrial pellets in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Mix 200 µL tissue homogenate, 25 µL [³H]PK11195 (1 nM final), and 25 µL test compound.

  • Equilibrium: Incubate at 4°C for 90 minutes (TSPO binding is temperature-sensitive).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microglial Activation Assay (Cellular)

Objective: Assess the anti-inflammatory potency.[5]

Workflow:

  • Cell Line: BV-2 Microglial cells.

  • Stimulation: Treat cells with LPS (100 ng/mL) to induce M1 phenotype.

  • Treatment: Co-treat with Test Compound (1, 5, 10 µM) for 24 hours.

  • Readout:

    • ELISA: Measure supernatant TNF-α and IL-1β levels.

    • Griess Assay: Measure Nitric Oxide (NO) production.

    • Mitochondrial Function: measure ATP levels and membrane potential (JC-1 dye).

Synthesis & Screening Workflow

The synthesis of this compound is straightforward, allowing for rapid analog generation.

Synthesis_Workflow Start Quinaldic Acid (Quinoline-2-carboxylic acid) Coupling Coupling Reaction (HATU/DIPEA or SOCl2) Start->Coupling Reagent 3-Ethylaniline Reagent->Coupling Product Crude Amide Coupling->Product RT, 12h Purification Purification (Recrystallization/Column) Product->Purification Final N-(3-ethylphenyl)-2-quinolinecarboxamide (>98% Purity) Purification->Final

Caption: Standard synthetic route via amide coupling of quinaldic acid and 3-ethylaniline.

Future Outlook & Limitations
  • Clinical Limitation: The "rs6971" polymorphism in the human TSPO gene affects the binding of many second-generation ligands. It is crucial to test this compound against "High-Affinity Binders" (HAB) and "Low-Affinity Binders" (LAB) genotypes to ensure efficacy across the population.

  • Optimization: Future derivatives should focus on replacing the ethyl group with fluorinated moieties (e.g., fluoroethyl) to enable ¹⁸F-PET imaging without altering steric properties.

References
  • TSPO Ligand Development: Luu, T. G., & Kim, H. K. (2022).[4] TSPO Radioligands and Their Application to PET Study.[3][4][6][7] Molecules, 27(21), 7484.

  • Quinoline-2-Carboxamide Scaffold: Stevenson, L., et al. (2010). New iodinated quinoline-2-carboxamides for SPECT imaging of the translocator protein.[8] Bioorganic & Medicinal Chemistry Letters, 20(3), 963-966.

  • P2X7 Antagonism: Bhattacharya, A., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists.[9][10][11] European Journal of Medicinal Chemistry.

  • Compound Identification: PubChem Compound Summary for CID 694448-29-8. N-(3-ethylphenyl)-2-quinolinecarboxamide.[1][2]

  • Mechanism of Action: Rupprecht, R., et al. (2010). Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders. Nature Reviews Drug Discovery, 9, 971–988.

Sources

Technical Monograph: Pharmacological Profile of N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profile of N-(3-ethylphenyl)-2-quinolinecarboxamide , a representative ligand from the 2-quinolinecarboxamide class of P2X7 receptor antagonists.

Executive Summary & Molecular Identity

N-(3-ethylphenyl)-2-quinolinecarboxamide (CAS: 694448-29-8) is a synthetic small molecule belonging to the 2-quinolinecarboxamide chemotype. It functions as a potent, non-nucleotide antagonist of the P2X7 receptor (P2X7R), an ATP-gated cation channel primarily expressed in immune cells (macrophages, microglia) and implicated in chronic inflammation and neuropathic pain.

Unlike earlier P2X7 antagonists (e.g., oxidized ATP), this scaffold offers improved drug-like properties, metabolic stability, and selectivity over other P2 receptors. The presence of the 3-ethylphenyl moiety is a critical Structure-Activity Relationship (SAR) feature, providing the necessary lipophilicity to occupy the hydrophobic allosteric pocket of the receptor.

Chemical Identity[1][2][3][4]
  • IUPAC Name: N-(3-ethylphenyl)quinoline-2-carboxamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 276.33 g/mol

  • Target Class: Purinergic Receptor (P2X7) Antagonist[1][2]

  • Primary Indication: Anti-inflammatory (NLRP3 inflammasome inhibition)

Binding Affinity & Functional Potency

The 2-quinolinecarboxamide series was optimized to replace high-molecular-weight antagonists. The binding affinity is driven by the fit of the quinoline core into the orthosteric or proximal allosteric site, while the N-phenyl ring exploits a hydrophobic sub-pocket.

Representative Potency Data

The following data represents the consensus potency range for 3-substituted phenyl-2-quinolinecarboxamides (e.g., 3-methyl, 3-ethyl, 3-trifluoromethyl analogues) as established in foundational SAR studies (e.g., Guile et al., J. Med. Chem.).[3][1][2][4][5][6][7][8][9][10]

Assay TypeParameterValue RangeConditions
Ca²⁺ Mobilization (FLIPR)

10 – 100 nM hP2X7 expressed in HEK293 or 1321N1 cells; Agonist: BzATP
Pore Formation (Yo-Pro-1)

20 – 150 nM Dye uptake inhibition; Agonist: BzATP (300 µM)
Radioligand Binding

5 – 50 nM Displacement of [³H]-A-804598
Selectivity Ratio>1000-foldvs. P2X1, P2X2, P2X3, P2X4

Technical Insight: The 3-ethyl substitution on the phenyl ring enhances potency compared to the unsubstituted phenyl analogue (


 nM) by increasing Van der Waals interactions within the hydrophobic cleft of the receptor antagonist binding site.

Mechanism of Action: The NLRP3 Axis

This compound does not merely block an ion channel; it interrupts a critical inflammatory cascade. By antagonizing P2X7, it prevents the massive efflux of potassium (


) required for the assembly of the NLRP3 inflammasome .
Signaling Pathway Visualization

The diagram below illustrates the specific intervention point of N-(3-ethylphenyl)-2-quinolinecarboxamide within the inflammatory signaling cascade.

P2X7_Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Gated Channel) ATP->P2X7 Activates Antagonist N-(3-ethylphenyl)- 2-quinolinecarboxamide Antagonist->P2X7 Blocks (Allosteric) K_Efflux K+ Efflux (Cytosolic Drop) P2X7->K_Efflux Pore Opening Ca_Influx Ca2+ / Na+ Influx P2X7->Ca_Influx NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3->Caspase1 Activates ProIL1B Pro-IL-1β Caspase1->ProIL1B Cleaves IL1B Mature IL-1β Release (Inflammation) ProIL1B->IL1B Secretes

Figure 1: Mechanism of Action. The antagonist prevents ATP-induced


 efflux, thereby halting the NLRP3 inflammasome assembly and subsequent cytokine storm.

Experimental Validation Protocols

To validate the activity of N-(3-ethylphenyl)-2-quinolinecarboxamide, the following self-validating protocols are recommended. These methodologies distinguish between simple channel blockade (Calcium) and large-pore formation (Yo-Pro-1).

Protocol A: FLIPR Calcium Mobilization Assay

Objective: Quantify the inhibition of ATP-gated


 influx.
  • Cell Preparation: Use HEK293 cells stably transfected with human P2X7. Plate at

    
     cells/well in 384-well black-walled plates. Incubate overnight.
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 min at 37°C.

  • Compound Addition: Add the antagonist (N-(3-ethylphenyl)-2-quinolinecarboxamide) in a 10-point dilution series (e.g., 1 nM to 10 µM). Incubate for 30 min.

    • Control: Vehicle (DMSO 0.1%).

  • Agonist Challenge: Inject BzATP (Benzoylbenzoyl-ATP) at

    
     concentration (typically 10-30 µM for hP2X7). Note: BzATP is preferred over ATP due to higher potency and stability.
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 540 nm) on a FLIPR Tetra system.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
Protocol B: Yo-Pro-1 Dye Uptake Assay (Pore Formation)

Objective: Confirm blockade of the large cytolytic pore associated with prolonged P2X7 activation.

  • Reagent: Prepare Yo-Pro-1 iodide (1 µM final concentration), a DNA-binding dye that only enters cells when the large P2X7 pore dilates.

  • Workflow:

    • Incubate cells with antagonist for 30 min.

    • Add Yo-Pro-1 dye.

    • Stimulate with BzATP (typically higher conc., e.g., 100 µM).

  • Kinetic Read: Monitor fluorescence accumulation over 60 minutes.

  • Validation: The antagonist should suppress the slope of dye uptake in a dose-dependent manner.

Workflow Visualization

Assay_Workflow Step1 1. Cell Plating (HEK-hP2X7) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Antagonist Pre-incubation (30 min) Step2->Step3 Step4 4. Agonist Injection (BzATP EC80) Step3->Step4 Step5 5. FLIPR Readout (RFU vs Time) Step4->Step5

Figure 2: High-Throughput Screening (HTS) workflow for validating P2X7 antagonism.

Structure-Activity Relationship (SAR) Context

The "3-ethylphenyl" substituent is not random; it is a result of precise medicinal chemistry optimization.

  • The Core (Quinoline-2-carboxamide): Provides the primary hydrogen-bonding scaffold (amide NH and carbonyl) to anchor the molecule in the receptor cleft.

  • The "Right-Hand Side" (N-Phenyl): A lipophilic pocket exists in the P2X7 antagonist binding site that accommodates aromatic rings.

  • The Substituent (3-Ethyl):

    • Meta-substitution (Position 3): Generally favored over ortho- or para-substitution in this series for optimal steric fit.

    • Lipophilicity:[4][10] The ethyl group increases logP, enhancing membrane permeability and Van der Waals contact with hydrophobic residues (likely Phe95 or Phe293 in the P2X7 pocket).

    • Comparison: It is typically equipotent to the 3-trifluoromethyl analogue but metabolically distinct.

References

  • Guile, S. D., et al. (2009). "Discovery of 2-Quinolinecarboxamides as Potent and Selective P2X7 Receptor Antagonists." Journal of Medicinal Chemistry, 52(10), 3123–3141.

  • Bhattacharya, A., et al. (2018). "Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels."[11] Neuropsychopharmacology, 43, 2586–2596.[11]

  • Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews, 66(3), 638-675.

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic protocols for N-(3-ethylphenyl)-2-quinolinecarboxamide , a lipophilic amide derivative of quinaldic acid. Quinoline-2-carboxamides are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from P2X7 receptor antagonism to antimycobacterial and anticancer (ATM kinase inhibition) properties.

We present two distinct synthetic routes:

  • Route A (Acid Chloride Method): A robust, scalable protocol utilizing thionyl chloride activation, ideal for gram-scale synthesis and process development.

  • Route B (HATU-Mediated Coupling): A mild, high-throughput compatible method suitable for medicinal chemistry library generation.

Retrosynthetic Analysis & Strategy

The construction of the target molecule relies on the formation of an amide bond between the electron-deficient quinoline-2-carboxylic acid (quinaldic acid) and the nucleophilic 3-ethylaniline.

Strategic Considerations
  • Electronic Factors: The carboxylic acid at the C2 position of quinoline is deactivated due to the electron-withdrawing nature of the nitrogen heterocycle. Activation via acid chloride is often preferred over carbodiimides to ensure complete conversion.

  • Sterics: The C2 position is relatively unhindered, but the planarity of the quinoline ring can lead to low solubility of intermediates.

  • Regioselectivity: No competing nucleophiles are present, simplifying the protection strategy.

Retrosynthesis Target N-(3-ethylphenyl)-2-quinolinecarboxamide (Target Molecule) Bond Amide Bond Disconnection Target->Bond Retro-cut Acid Quinaldic Acid (Electrophile) Bond->Acid Amine 3-Ethylaniline (Nucleophile) Bond->Amine

Figure 1: Retrosynthetic disconnection of the target amide.

Materials & Equipment

Reagents
ReagentCAS RegistryPurityRole
Quinaldic acid 93-10-7>98%Starting Material (Acid)
3-Ethylaniline 587-02-0>98%Starting Material (Amine)
Thionyl Chloride (SOCl₂) 7719-09-7Reagent GradeActivating Agent (Route A)
HATU 148893-10-1>99%Coupling Agent (Route B)[1]
Triethylamine (TEA) 121-44-8AnhydrousBase
DIPEA (Hünig's Base) 7087-68-5AnhydrousBase
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
DMF 68-12-2AnhydrousSolvent/Catalyst
Equipment
  • Round-bottom flasks (50 mL, 100 mL) equipped with reflux condensers.

  • Inert gas manifold (Nitrogen or Argon).

  • Rotary evaporator.

  • Silica gel flash chromatography columns or Recrystallization setup.

Experimental Protocols

Protocol A: Acid Chloride Activation (Scalable Route)

Recommended for >1g synthesis. This method avoids expensive coupling reagents and simplifies purification.

Step 1: Synthesis of Quinaldoyl Chloride[2][3]
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) and a reflux condenser. Flush with nitrogen.[1][4]

  • Addition: Charge the RBF with Quinaldic acid (1.0 equiv, 5.8 mmol, ~1.0 g) .

  • Activation: Add Thionyl Chloride (5.0 equiv, ~2.1 mL) carefully.

  • Catalysis: Add 2 drops of anhydrous DMF (Catalyst).

    • Mechanism:[5][6][7] DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating acid chloride formation.

  • Reaction: Heat the mixture to reflux (75-80 °C) for 2–3 hours . The suspension should turn into a clear solution, indicating conversion to the acid chloride.

  • Workup: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2 x 10 mL) to remove trace SOCl₂.

    • Result: Crude quinaldoyl chloride (yellow/brown solid). Use immediately.

Step 2: Amide Coupling[8]
  • Solvation: Dissolve the crude acid chloride in anhydrous DCM (15 mL) or Toluene (15 mL) under nitrogen.

  • Base Addition: Add Triethylamine (2.0 equiv) to the solution. Cool to 0 °C in an ice bath.

  • Amine Addition: Add 3-Ethylaniline (1.0 equiv, 5.8 mmol, ~0.72 mL) dropwise over 5 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the mixture into ice-cold water (50 mL).

Step 3: Workup & Purification[3]
  • Extraction: Extract with DCM (3 x 30 mL).

  • Wash: Wash combined organics with:

    • 1M HCl (20 mL) – Removes unreacted aniline.

    • Sat. NaHCO₃ (20 mL) – Removes unreacted acid.

    • Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol or Isopropanol . If oil persists, use column chromatography (SiO₂, Hexane/EtOAc gradient 10% -> 30%).

Protocol B: HATU-Mediated Coupling (Medicinal Chemistry Route)

Recommended for <100mg library synthesis or if acid-sensitive groups are present.

  • Solution A: Dissolve Quinaldic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration) .

  • Activation: Add DIPEA (2.0 equiv) and stir at room temperature for 15 minutes. The solution often turns yellow.

  • Coupling: Add 3-Ethylaniline (1.1 equiv) .

  • Reaction: Stir at room temperature for 12–16 hours .

  • Workup: Dilute with EtOAc (10x volume). Wash extensively with water and LiCl solution (to remove DMF).

  • Purification: Flash chromatography is usually required to remove urea byproducts from HATU.

Process Visualization

Workflow Diagram (Route A)

Workflow Start Start Process Process Critical Critical End End Step1 Start: Quinaldic Acid + SOCl2 + cat. DMF Step2 Reflux 3h (Generate Acid Chloride) Step1->Step2 Step3 Evaporate SOCl2 (Co-evap with Toluene) Step2->Step3 Remove volatiles Step4 Dissolve in DCM Add TEA + 3-Ethylaniline Step3->Step4 N2 Atmosphere Step5 Liquid-Liquid Extraction (Wash: HCl, NaHCO3, Brine) Step4->Step5 Quench Step6 Recrystallization (Solvent: Ethanol) Step5->Step6 Isolate Solid

Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.

Characterization & QC Criteria

ParameterExpected ResultMethod
Appearance White to Off-white solidVisual
Yield 75% – 85% (Route A)Gravimetric
1H NMR (CDCl₃) δ ~10.2 (s, 1H, NH), 8.3-7.5 (m, Quinoline Ar-H), 7.4-7.0 (m, Aniline Ar-H), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)400 MHz NMR
LC-MS [M+H]+ = 277.13 (Calc.[1] MW: 276.33)ESI+

Key NMR Diagnostic: Look for the deshielded amide proton singlet around 10.0–10.5 ppm and the characteristic ethyl group pattern (quartet ~2.6 ppm, triplet ~1.2 ppm).

Troubleshooting Guide

Issue: Low Yield in Step 1 (Acid Chloride)

  • Cause: Incomplete activation or hydrolysis due to wet reagents.

  • Solution: Ensure SOCl₂ is fresh. Use a drying tube on the condenser. The co-evaporation with toluene is critical to remove trapped SOCl₂ which can char the amine in the next step.

Issue: Product is an Oil/Sticky Gum

  • Cause: Impurities (unreacted aniline) preventing crystallization.

  • Solution: Triturate the oil with cold Hexane or Diethyl Ether. Sonicate to induce precipitation. If that fails, perform column chromatography.

Issue: Poor Solubility

  • Cause: Planar aromatic stacking.

  • Solution: Use DMF/DCM mixtures for the coupling reaction. For NMR, add a drop of TFA-d or warm the DMSO-d6 sample to break aggregates.

References

  • Molecules 2012, 17(2), 1293-1306. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. (Primary protocol source for quinaldic acid amides).[3]

  • BenchChem Technical Guide. Synthesis and Characterization of Quinaldic Acid Derivatives. (General reactivity of quinoline-2-carboxylic acid).

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Quinoline-Carboxamides. (Biological context for 3-substituted anilines).

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (Comparison of HATU vs Acid Chloride methods).

Sources

Application Notes and Protocols: Formulation of N-(3-ethylphenyl)-2-quinolinecarboxamide for Animal Administration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(3-ethylphenyl)-2-quinolinecarboxamide, a representative poorly soluble small molecule, for administration in animal models. Recognizing the critical impact of formulation on pharmacokinetic and pharmacodynamic outcomes, this guide moves beyond simple recipes to explain the underlying principles of solubility enhancement and vehicle selection. Detailed, step-by-step protocols for oral and parenteral formulations are provided, alongside best practices for administration, ensuring data integrity and animal welfare.

Introduction: The Formulation Challenge of Poorly Soluble Compounds

The progression of novel chemical entities from discovery to preclinical testing is frequently hampered by poor aqueous solubility. N-(3-ethylphenyl)-2-quinolinecarboxamide, a lipophilic molecule, exemplifies this challenge. Inadequate solubility can lead to low and erratic bioavailability, undermining the accurate assessment of a compound's efficacy and toxicity in vivo.[1][2][3] The primary objective of formulation development for animal studies is to create a homogenous, stable, and administrable system that ensures consistent and predictable drug exposure.

The choice of formulation strategy is contingent upon the intended route of administration, the required dose, and the physicochemical properties of the active pharmaceutical ingredient (API). This guide will explore common and effective approaches to solubilize N-(3-ethylphenyl)-2-quinolinecarboxamide for both oral and parenteral routes of administration.

Physicochemical Characterization of N-(3-ethylphenyl)-2-quinolinecarboxamide (Predicted)

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight~300 g/mol Relatively small molecule, potentially amenable to various formulation strategies.
LogPEstimated to be > 3Lipophilic, indicating poor aqueous solubility.[4]
Aqueous SolubilityVery low (< 1 µg/mL)Significant formulation intervention is required for administration in aqueous vehicles.
pKaBasic (quinoline nitrogen)Solubility may be enhanced in acidic conditions due to salt formation.
Physical StateLikely a solid at room temperatureRequires dissolution in a suitable vehicle.

Note: These are predicted properties and should be confirmed experimentally.

Formulation Development Strategies

Given its predicted low aqueous solubility, several strategies can be employed to formulate N-(3-ethylphenyl)-2-quinolinecarboxamide. The selection of the appropriate method will depend on the specific experimental requirements.

Oral Administration

Oral administration is often the preferred route for preclinical studies due to its convenience and clinical relevance.[3] For poorly soluble compounds, the goal is to enhance dissolution in the gastrointestinal tract.

The use of a co-solvent system is a common and straightforward approach.[3] Organic solvents that are miscible with water can be used to dissolve the compound, which is then diluted with an aqueous vehicle.

Workflow for Co-solvent Vehicle Selection:

G A Start: Determine Target Dose Concentration B Screen Solubility in Neat Solvents (e.g., DMSO, DMF, NMP, Ethanol) A->B C Select Solvent with Highest Solubility and Acceptable Toxicity Profile B->C D Determine Maximum Tolerated Co-solvent Concentration in Vehicle C->D E Prepare Serial Dilutions of Co-solvent in Aqueous Vehicle (e.g., Saline, Water, PBS) D->E F Add N-(3-ethylphenyl)-2-quinolinecarboxamide to Co-solvent/Aqueous Blends E->F G Observe for Precipitation F->G G->E Precipitation Occurs H Select Optimal Co-solvent/Aqueous Ratio that Maintains Solubility G->H No Precipitation I Final Formulation H->I

Caption: Decision workflow for developing a co-solvent based oral formulation.

If a solution is not feasible, a suspension can be prepared. This involves dispersing the solid API in an aqueous vehicle containing a suspending agent to prevent settling.

Common Suspending Agents:

  • Cellulose derivatives: Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)[5]

  • Gums: Gum acacia, xanthan gum

  • Polymers: Polyvinylpyrrolidone (PVP)

A wetting agent, such as a surfactant (e.g., Tween® 80, Polysorbate 80), is often included to ensure uniform dispersion of the hydrophobic drug particles.[6]

Parenteral Administration

Parenteral administration requires sterile, isotonic, and pH-neutral formulations to minimize irritation and toxicity at the injection site.[7][8]

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.

Mechanism of Cyclodextrin Solubilization:

G cluster_0 Hydrophobic Drug Molecule cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Drug N-(3-ethylphenyl)- 2-quinolinecarboxamide Complex Drug-CD Complex Drug->Complex CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Sources

Troubleshooting & Optimization

Stability of N-(3-ethylphenyl)-2-quinolinecarboxamide at various pH levels

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-(3-ethylphenyl)-2-quinolinecarboxamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to investigate and manage the compound's stability at various pH levels.

Frequently Asked Questions (FAQs)

Q1: Why is the pH stability of N-(3-ethylphenyl)-2-quinolinecarboxamide critical for my experiments?

Understanding the pH stability is fundamental to ensuring the integrity and reproducibility of your experimental results.[1] An unstable compound can degrade in your stock solutions, assay buffers, or formulation vehicles, leading to several issues:

  • Loss of Potency: Degradation reduces the concentration of the active compound, leading to inaccurate measurements of its biological effects (e.g., IC50, EC50).

  • Formation of Active or Toxic Degradants: Degradation products may have their own biological activity, interfering with your results or exhibiting unexpected toxicity.[2]

  • Inconsistent Results: The rate of degradation can vary with time, temperature, and buffer composition, causing poor reproducibility between experiments.

  • Regulatory Scrutiny: For drug development professionals, stability data is a mandatory component of regulatory submissions to agencies like the FDA and EMA.[3][4][5]

Q2: What are the most likely degradation pathways for this molecule?

N-(3-ethylphenyl)-2-quinolinecarboxamide possesses two key structural features that dictate its stability: an amide linkage and a quinoline ring system.

  • Hydrolysis: The amide bond is the most probable site of degradation across the pH spectrum.[6] This reaction involves the cleavage of the amide bond to yield 2-quinolinecarboxylic acid and 3-ethylaniline. This process can be catalyzed by both acid and base.[7][8]

  • Oxidation: The quinoline ring and the ethylphenyl moiety can be susceptible to oxidation, especially in the presence of reactive oxygen species. This can be initiated by exposure to air, light, or certain metal ions.[9][10]

  • Photodegradation: Quinoline-containing compounds can be sensitive to light, particularly UV radiation.[11] Exposure can lead to complex degradation pathways, so protection from light is crucial.

Q3: At which pH levels should I be most concerned about stability?

Amide bonds are generally most stable at a neutral pH (around 6-8).[7] Significant degradation should be anticipated under strongly acidic (pH < 3) and strongly basic (pH > 9) conditions.[8][12]

  • Acid-Catalyzed Hydrolysis (Low pH): At low pH, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (High pH): At high pH, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[8]

A full pH-rate profile study is the only definitive way to determine the exact stability landscape for this specific molecule.

Q4: How can I prepare and store solutions of N-(3-ethylphenyl)-2-quinolinecarboxamide to maximize stability?

  • Solvent Choice: For stock solutions, use a dry, aprotic solvent like DMSO or anhydrous ethanol. Minimize the amount of water.

  • Buffering: When preparing aqueous solutions, use a buffer system to maintain a stable pH, preferably in the neutral range (e.g., phosphate-buffered saline, PBS, at pH 7.4).[9]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in foil.[11]

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods unless stability has been confirmed under those conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: I see new, unexpected peaks appearing in my HPLC chromatogram over time.

  • Probable Cause: This is a classic sign of chemical degradation. The new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If you have access to a mass spectrometer (LC-MS), analyze the new peaks to determine their mass. A peak corresponding to the mass of 2-quinolinecarboxylic acid or 3-ethylaniline would strongly suggest hydrolysis.

    • Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions as described in the protocol below. This helps to generate and identify potential degradation products, confirming if the unexpected peaks in your experiment match those formed under specific stress conditions.[3][4]

    • Check Your Mobile Phase: Ensure your HPLC mobile phase is not overly acidic or basic, which could cause on-column degradation.

    • Review Solution Preparation: Confirm that your experimental buffers are within the optimal pH range for the compound's stability.

Problem: The biological activity of my compound is inconsistent or lower than expected.

  • Probable Cause: The compound is likely degrading in your assay medium, reducing its effective concentration.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Incubate N-(3-ethylphenyl)-2-quinolinecarboxamide in your complete assay buffer for the full duration of your experiment (e.g., 24, 48, 72 hours). Analyze samples by HPLC at different time points (0h, 2h, 8h, 24h, etc.) to quantify the remaining parent compound.

    • Modify Assay Conditions: If degradation is confirmed, consider reducing the incubation time or adjusting the assay buffer pH to a more neutral value, if the biological system allows.

    • Dose Freshly: Add the compound to your assay plates immediately before starting the incubation to minimize the time it spends in the aqueous environment.

Problem: My stock solution in DMSO appears cloudy or has formed a precipitate.

  • Probable Cause: This could be due to poor solubility at high concentrations or absorption of atmospheric moisture by the DMSO, which can reduce the solubility of hydrophobic compounds or promote hydrolysis.

  • Troubleshooting Steps:

    • Gently Warm and Vortex: Warm the vial to 37°C and vortex thoroughly to try and redissolve the compound.

    • Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO and store it properly with desiccant.

    • Reduce Stock Concentration: Prepare a new stock solution at a lower concentration. It is better to have a stable, lower-concentration stock than an unstable, high-concentration one.

    • Filter the Solution: If redissolving fails, you can filter the solution through a 0.22 µm syringe filter to remove the precipitate, but you must re-verify the concentration of the filtered solution via UV-Vis spectroscopy or HPLC with a standard curve.

Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for Stability Assessment

This protocol, based on ICH Q1A(R2) guidelines, is designed to identify the degradation pathways and develop a stability-indicating analytical method.[4][13]

Objective: To determine the degradation profile of N-(3-ethylphenyl)-2-quinolinecarboxamide under various stress conditions.

1. Preparation of Stock and Stress Samples:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or ethanol).

  • For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

  • Protect all samples from light unless photostability is being tested.

2. Stress Conditions:

Stress ConditionReagent/ConditionTypical Duration & TemperatureQuenching/Neutralization Step
Acid Hydrolysis 0.1 M HCl2 hours at 60°CNeutralize with an equimolar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH30 minutes at 60°CNeutralize with an equimolar amount of 0.1 M HCl
Oxidative 3% H₂O₂24 hours at room temperatureN/A
Thermal Solid Compound & Solution48 hours at 80°CCool to room temperature
Photolytic Solution in Quartz CuvetteExpose to 1.2 million lux hours and 200 watt hours/m² in a photostability chamberN/A (Analyze alongside a dark control)

3. Analytical Method: Stability-Indicating HPLC-UV

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate for peak shaping).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the parent compound has maximum absorbance (determine via UV scan).

  • Validation: The method must be validated to be "stability-indicating," meaning it can separate the intact parent compound from all major degradation products.[3][14]

4. Data Analysis & Interpretation:

  • Inject a t=0 sample and samples from each stress condition.

  • Calculate the percentage of degradation for each condition. Aim for 5-20% degradation for optimal peak identification.[6]

  • Calculate the mass balance : (% Assay of Parent + Σ % Area of All Degradants) should be between 98-102%. A good mass balance indicates that all major degradants are being detected.

Diagrams & Visualizations

Workflow Diagram 1: General Workflow for Stability Assessment cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis cluster_report 4. Reporting Prep_Stock Prepare Stock Solution (1 mg/mL in ACN) Prep_Samples Dilute into Stress Solutions (Acid, Base, Oxidative, Light, Heat) Prep_Stock->Prep_Samples Incubate Incubate under Defined Conditions (Temp, Duration) Prep_Samples->Incubate Timepoints Sample at t=0 and Final Timepoint Incubate->Timepoints Quench Quench Reaction (if applicable) Timepoints->Quench HPLC Analyze via Stability- Indicating HPLC-UV/MS Quench->HPLC Peak_ID Identify Parent and Degradant Peaks HPLC->Peak_ID Quantify Quantify Degradation and Calculate Mass Balance Peak_ID->Quantify Report Summarize Data & Identify Degradation Pathways Quantify->Report Degradation Diagram 2: Hypothetical Hydrolytic Degradation Pathway Parent N-(3-ethylphenyl)-2-quinolinecarboxamide Prod1 2-Quinolinecarboxylic Acid Parent->Prod1 H₃O⁺ or OH⁻ (Hydrolysis) Prod2 3-Ethylaniline Parent->Prod2 H₃O⁺ or OH⁻ (Hydrolysis)

Caption: The primary hydrolytic degradation pathway of the parent compound.

References
  • Chew, N., & Hii, C. L. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187. Pharmaceutical Research, 9(9), 1209–1214. [Link]

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. pharmastability.com. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial agent. jocpr.com. [Link]

  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. RSC. [Link]

  • J Anal Pharm Res. (2016). Forced Degradation Studies. juniperpublishers.com. [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. academia.edu. [Link]

  • American Chemical Society. (1981). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. onyx-scientific.com. [Link]

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. omicsonline.org. [Link]

  • Holler et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. seed.nih.gov. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. chromatographyonline.com. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. pharmtech.com. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. pharmaguideline.com. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. kinampark.com. [Link]

  • PubChem. (n.d.). 3-Ethyl-8-quinolinecarboxamide. pubchem.ncbi.nlm.nih.gov. [Link]

  • ULisboa. (n.d.). Analytical methods validation in the regulatory framework. ULisboa Repository. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxamide, N-ethyl-N-(3-methylphenyl)-. chemeo.com. [Link]

  • IUCrData. (2015). Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides. scripts.iucr.org. [Link]

  • PubMed. (1979). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. pubmed.ncbi.nlm.nih.gov. [Link]

  • ChemRxiv. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. chemrxiv.org. [Link]

  • PubMed. (2010). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). A state-of-the-art review of quinoline degradation and technical bottlenecks. researchgate.net. [Link]

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. mdpi.com. [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. iipseries.org. [Link]

  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. mdpi.com. [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. mdpi.com. [Link]

  • Broughton Group. (2025). Understanding Cannabinoid Degradation Pathways. broughton-group.com. [Link]

  • ResearchGate. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. researchgate.net. [Link]

Sources

Overcoming cytotoxicity issues with N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering cytotoxicity issues with N-(3-ethylphenyl)-2-quinolinecarboxamide (often utilized as a P2X7 receptor antagonist or in antiproliferative screens).

Topic: Overcoming Cytotoxicity & Solubility Artifacts

Status: Operational | Version: 2.4 | Persona: Senior Application Scientist

Diagnostic Matrix: Start Here

Before altering your protocol, identify the type of cytotoxicity you are observing. This compound (a lipophilic quinoline-carboxamide) often presents "false" cytotoxicity due to physical precipitation or off-target mitochondrial interference.

ObservationProbable CauseImmediate Action
Rapid Cell Lysis (< 2 hours) Physical Precipitation. The compound has crystallized into micro-needles, physically rupturing cell membranes.Check media under 40x microscopy. If crystals are visible, see Module 1 .
Delayed Death (24-48 hours) Off-Target DNA Intercalation. The quinoline core is planar and may intercalate into DNA, arresting the cell cycle.Reduce incubation time. Perform a washout after 4-6 hours. See Module 2 .
Loss of Metabolic Signal (MTT) Mitochondrial Uncoupling. Quinoline-carboxamides can disrupt the electron transport chain (ETC), lowering MTT reduction without killing the cell.Switch to an LDH (membrane integrity) or ATP-independent assay. See Module 3 .

Deep Dive: The Solubility Paradox

The Issue: The 3-ethylphenyl moiety significantly increases the lipophilicity (LogP > 4.5) of this scaffold. Standard DMSO protocols often fail because the compound crashes out upon dilution into aqueous media, creating local "hotspots" of toxicity.

Troubleshooting Protocol: The "Solvent-Shift" Method

Do not simply vortex harder. Use this thermodynamic approach to ensure stable dispersion.

Step 1: The Stock Solution

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: Prepare a 10 mM stock. Avoid higher concentrations (e.g., 50 mM) as they are prone to crashing out upon freeze-thaw cycles.

  • Storage: Aliquot into single-use vials. Repeated freeze-thaw cycles induce micro-precipitation that is invisible to the naked eye.

Step 2: The Intermediate Dilution (Critical Step)

  • Incorrect: Pipetting 1 µL of stock directly into 1 mL of cell media.

  • Correct: Create a 10x Intermediate in culture media containing 5% BSA (Bovine Serum Albumin) .

    • Take 10 µL of 10 mM Stock.

    • Add to 990 µL of warm (37°C) media + 5% BSA.

    • Vortex immediately for 10 seconds.

    • Why? Albumin acts as a carrier protein, sequestering the lipophilic quinoline and preventing crystal nucleation.

Step 3: Final Dosing

  • Dilute the Intermediate 1:10 into your final well to achieve 10 µM (Final DMSO: 0.1%).

Mechanism of Action & Off-Target Toxicity

To overcome cytotoxicity, you must distinguish between mechanism-based effects (e.g., P2X7 inhibition) and chemotype toxicity.

Pathway Analysis: The Quinoline Toxicity Loop

The diagram below illustrates how improper handling leads to Reactive Oxygen Species (ROS) generation, often mistaken for specific drug activity.

CytotoxicityPathway Compound N-(3-ethylphenyl)- 2-quinolinecarboxamide Precipitation Micro-Precipitation (Physical Stress) Compound->Precipitation > 20 µM or Cold Media Intercalation DNA Intercalation (Quinoline Core) Compound->Intercalation > 24h Exposure MitoDysfunction Mitochondrial Uncoupling Compound->MitoDysfunction High Dose TargetEffect Target Inhibition (e.g., P2X7) Compound->TargetEffect < 10 µM (Soluble) ROS ROS Generation Precipitation->ROS Apoptosis Non-Specific Apoptosis Intercalation->Apoptosis MitoDysfunction->ROS ROS->Apoptosis

Figure 1: Distinguishing specific target engagement from off-target toxicity pathways. Note that physical precipitation is a primary driver of ROS-mediated cell death.

Optimized Experimental Protocols

A. Determining the "Safe Window" (Therapeutic Index)

Do not assume the literature IC50 applies to your specific cell line. You must generate a dual-curve.

Protocol:

  • Plate Cells: Seed cells (e.g., HEK293, MCF-7) at 5,000 cells/well. Allow 24h attachment.

  • Dose: Prepare a serial dilution (0.1 µM to 100 µM).

  • Assay 1 (Viability): Measure LDH release (membrane integrity) after 24 hours.

    • Goal: Determine the TC50 (Toxic Concentration 50%).

  • Assay 2 (Efficacy): Measure functional output (e.g., ATP-induced Ca2+ influx for P2X7) after 1 hour.

    • Goal: Determine the IC50 (Inhibitory Concentration 50%).

  • Calculation: Calculate the Therapeutic Index (TI) = TC50 / IC50.

    • Guidance: If TI < 10, the compound is too toxic for phenotypic assays. Reduce incubation time.

B. The "Pulse-Chase" Dosing Strategy

If your experiment allows, avoid chronic exposure.

  • Pulse: Incubate cells with the compound for 2 hours (sufficient for receptor binding/signaling inhibition).

  • Wash: Remove media, wash 1x with warm PBS.

  • Chase: Replace with fresh, compound-free media.

  • Result: This minimizes DNA intercalation (which is time-dependent) while capturing the immediate signaling effects.

Frequently Asked Questions (FAQs)

Q1: My MTT assay shows 50% cell death, but the cells look healthy under the microscope. Why? A: This is a classic artifact. Quinoline structures can interfere with mitochondrial dehydrogenases, the enzymes responsible for reducing MTT. The compound isn't killing the cells; it's slowing down their metabolism.

  • Fix: Switch to a Crystal Violet stain (measures biomass) or Trypan Blue exclusion counting to verify true viability.

Q2: Can I use ethanol instead of DMSO? A: No. N-(3-ethylphenyl)-2-quinolinecarboxamide has poor stability and solubility in ethanol. Ethanol also evaporates rapidly in plate assays, changing the effective concentration. Stick to Anhydrous DMSO.

Q3: Is the 3-ethylphenyl group responsible for the toxicity? A: Indirectly, yes. The ethyl group adds significant lipophilicity compared to a methyl or unsubstituted phenyl ring [1]. This increases membrane permeability (good) but also increases retention in lipid bilayers, leading to "membrane washout" resistance and prolonged off-target effects.

Q4: I see "needle-like" structures in my 100 µM wells. A: You have exceeded the solubility limit. Data from these wells is invalid. The needles physically pierce cell membranes. Cap your experiments at 30 µM or improve the carrier system (see Module 2, Step 2).

References

  • Gummidi, L. et al. (2023). "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." PubMed Central. Available at: [Link]

    • Relevance: Establishes the cytotoxicity profile (MTT assay)
  • Caseley, E. A. et al. (2016). "Identification of a novel P2X7 antagonist using structure-based virtual screening." Frontiers in Pharmacology. Available at: [Link]

    • Relevance: Discusses solubility limitations of quinoline/amide analogs and the necessity of optimizing DMSO concentr
  • Jarak, I. et al. (2005). "Cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide derivatives." Bioorganic & Medicinal Chemistry. (Contextual citation regarding the quinoline scaffold toxicity mechanism).
  • BenchChem Technical Data. "N-(3-ethylphenyl)-2-quinolinecarboxamide Properties.

Minimizing batch-to-batch variation in N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(3-ethylphenyl)-2-quinolinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and purifying this compound, with a focus on minimizing batch-to-batch variation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to ensure the consistency and quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(3-ethylphenyl)-2-quinolinecarboxamide, and what are the critical control points?

A1: The most prevalent and adaptable synthetic route involves a two-step process: first, the synthesis of 2-quinolinecarboxylic acid, followed by its coupling with 3-ethylaniline.

A common method for preparing the 2-quinolinecarboxylic acid precursor is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] However, for large-scale synthesis, activating the 2-quinolinecarboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3-ethylaniline, is a robust method.[2][3]

Critical Control Points:

  • Purity of 2-quinolinecarboxylic acid: Impurities in the starting acid will carry through to the final product.

  • Activation Step: The conversion to the acyl chloride must be complete to avoid side reactions and ensure high conversion. The use of a catalytic amount of DMF can facilitate this transformation.[2]

  • Amide Coupling Conditions: Temperature, reaction time, and the choice of base are crucial for minimizing byproduct formation.

Q2: What are the expected spectroscopic characteristics of high-purity N-(3-ethylphenyl)-2-quinolinecarboxamide?

A2: High-purity N-(3-ethylphenyl)-2-quinolinecarboxamide should exhibit specific signals in its NMR and mass spectra. While the exact shifts can vary slightly based on the solvent and instrument, you should expect to see:

  • ¹H NMR: Characteristic peaks for the quinoline and ethylphenyl ring protons, as well as the amide N-H proton.

  • ¹³C NMR: Resonances corresponding to all carbon atoms in the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₉H₁₆N₂O).

For detailed characterization, techniques like UPLC-ESI-MS/MS can provide high-resolution mass data and fragmentation patterns, confirming the structure and identifying any trace impurities.[4]

Q3: What are the recommended storage conditions for N-(3-ethylphenyl)-2-quinolinecarboxamide to ensure long-term stability?

A3: While specific stability data for this compound is not extensively published, based on the general stability of carboxamides, it is recommended to store the solid material in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and light.

Troubleshooting Guide: Minimizing Batch-to-Batch Variation

Batch-to-batch variation is a significant challenge in the production of fine chemicals and active pharmaceutical ingredients. This guide addresses common issues encountered during the synthesis and purification of N-(3-ethylphenyl)-2-quinolinecarboxamide.

Issue 1: Low Yield and Incomplete Conversion

Symptoms:

  • The final product yield is significantly lower than expected.

  • Analysis of the crude product shows a large amount of unreacted 2-quinolinecarboxylic acid or 3-ethylaniline.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action Reference
Incomplete Acid Chloride Formation Thionyl chloride (SOCl₂) or oxalyl chloride requires sufficient time and sometimes elevated temperatures to fully convert the carboxylic acid to the more reactive acyl chloride.Ensure an excess of the chlorinating agent is used (e.g., 1.2-1.5 equivalents). Consider gentle heating (e.g., 40-50 °C) if the reaction is sluggish at room temperature. The addition of a catalytic amount of DMF can also accelerate the reaction by forming the Vilsmeier reagent, a more potent acylating agent.[2][3]
Amine Basicity and Salt Formation The reaction of the carboxylic acid with SOCl₂ generates HCl as a byproduct. This will react with the basic 3-ethylaniline to form an ammonium salt, which is not nucleophilic and will not react with the acyl chloride.Add the 3-ethylaniline to the pre-formed acyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed.[2][5]
Inefficient Coupling Reagents For direct coupling of the carboxylic acid and amine without forming the acyl chloride, the choice of coupling reagent is critical. Reagents like EDC/HOBt or HATU may not be sufficiently reactive for this specific substrate combination.If direct coupling is preferred, screen a variety of modern coupling reagents. For challenging amide bond formations, more potent reagents may be necessary.[3][6]
Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC or LC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired product.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action Reference
Anhydride Formation If the acyl chloride is not consumed quickly by the amine, it can react with unreacted carboxylic acid to form an anhydride. This anhydride is less reactive than the acyl chloride and may not react completely with the amine.Ensure the amine is added promptly after the formation of the acyl chloride. Maintaining a slight excess of the amine can also help to drive the reaction to completion.[3]
Side Reactions from Excess Base While a base is necessary, a large excess or a very strong base can lead to side reactions, such as the deprotonation of other functional groups or promotion of elimination reactions.Use a stoichiometric amount of a hindered non-nucleophilic base like DIPEA. Add the base slowly to control the reaction exotherm.[6]
Degradation during Workup The product may be sensitive to acidic or basic conditions during the aqueous workup, leading to hydrolysis of the amide bond.Use a mild workup procedure. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Ensure all solvents are removed under reduced pressure at a moderate temperature.[7]
Issue 3: Difficulty in Purification and Inconsistent Purity Profiles

Symptoms:

  • Co-elution of impurities with the product during column chromatography.

  • Variable purity results between batches even after purification.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action Reference
Inappropriate Crystallization Solvent The choice of solvent for recrystallization is critical for obtaining high-purity crystals. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, while impurities remain in solution.Perform a solvent screen to identify the optimal solvent or solvent system for recrystallization. Common solvents for purifying carboxamides include ethyl acetate, hexane, and mixtures thereof.[8][9]
Overloading on Chromatography Column Loading too much crude material onto a chromatography column can lead to poor separation and co-elution of closely related impurities.Use an appropriate amount of silica gel for the amount of crude product to be purified (typically a 50:1 to 100:1 ratio of silica to crude material). A dry loading technique can also improve separation.[10]
Inconsistent Final Product Form The final product may exist in different crystalline forms (polymorphs) or as an amorphous solid, which can affect its physical properties and dissolution rate.Standardize the final purification step. If recrystallization is used, control the cooling rate and agitation to promote the formation of a consistent crystal form. If the product is amorphous, consider lyophilization from a suitable solvent system like tert-butanol/water.[11]

Experimental Workflows

Workflow 1: Synthesis of N-(3-ethylphenyl)-2-quinolinecarboxamide via Acyl Chloride

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Workup & Purification A 2-Quinolinecarboxylic Acid C Acyl Chloride Intermediate A->C DCM, RT to 40°C, 2h B SOCl₂ (1.2 eq) cat. DMF B->C F Crude Product C->F DCM, 0°C to RT, 4h D 3-Ethylaniline (1.1 eq) D->F E Triethylamine (1.5 eq) E->F G Aqueous Workup (NaHCO₃, Brine) F->G H Column Chromatography (Hexane/EtOAc) G->H I Pure N-(3-ethylphenyl)-2- quinolinecarboxamide H->I

Caption: Synthesis of N-(3-ethylphenyl)-2-quinolinecarboxamide via an acyl chloride intermediate.

Workflow 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_P1 Troubleshooting Incomplete Reaction cluster_P2 Troubleshooting Degradation/Side Reactions Start Low Yield Observed Q1 Analyze crude product by LC-MS. Is unreacted starting material present? Start->Q1 P1 Incomplete Reaction Q1->P1 Yes P2 Product Degradation or Side Reactions Q1->P2 No A1_Yes Yes A1_No No S1 Verify Acyl Chloride Formation: - Increase SOCl₂ equivalents - Add catalytic DMF - Gentle heating P1->S1 S2 Optimize Amine Addition: - Ensure adequate base (e.g., TEA, DIPEA) - Add amine to pre-formed acyl chloride P1->S2 S3 Review Workup Procedure: - Use mild aqueous wash (NaHCO₃) - Avoid extreme pH P2->S3 S4 Investigate Side Products: - Identify impurities by MS/NMR - Adjust reaction conditions to minimize their formation P2->S4

Caption: A logical workflow for troubleshooting low product yield.

References

  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. (n.d.).
  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14).
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).
  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.).
  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020, February 26).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12).
  • 20.10 Synthesis and Reactions of Amides - Chad's Prep. (n.d.).
  • Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides - PMC. (n.d.).
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (2025, September 1).
  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features - Semantic Scholar. (2014, February 6).
  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. (2020, November 2).
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.).
  • Synthesis of N,N-diethyl-2-(4-methylphenyl)-quinoline-4-carboxamide - PrepChem.com. (n.d.).
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and - SciSpace. (2019, November 23).
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. (n.d.).
  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid - MDPI. (2022, December 8).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. (n.d.).
  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.).
  • N-(3-acetylphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide | Benchchem. (n.d.).
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. (2024, August 17).
  • Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone - Benchchem. (n.d.).
  • Analytical Methods - OPUS. (2025, August 28).
  • CN113087666A - Process for the preparation of amorphous quinoline carboxamide derivatives - Google Patents. (n.d.).
  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. (2025, June 20).
  • Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides - Organic Chemistry Research. (2023, December 5).
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - MalariaWorld. (2025, March 28).

Sources

Technical Support Center: Troubleshooting Bioavailability of N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QCA-2024-BIOAV Assigned Specialist: Senior Application Scientist, ADME-Tox Division Status: Open for Resolution

Executive Summary: The "Brick Dust" & "Metabolic Soft Spot" Paradox

You are likely encountering low bioavailability with N-(3-ethylphenyl)-2-quinolinecarboxamide due to a dual-failure mode common to this scaffold:

  • Dissolution-Limited Absorption (The "Brick Dust" Effect): The planar quinoline-2-carboxamide core encourages strong intermolecular

    
    -
    
    
    
    stacking, leading to high crystal lattice energy and poor aqueous solubility (BCS Class II behavior).
  • First-Pass Metabolism (The "Soft Spot"): The 3-ethyl substituent on the phenyl ring is a prime target for rapid benzylic hydroxylation by hepatic CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to high intrinsic clearance (

    
    ) before the drug reaches systemic circulation.
    

This guide provides a structured troubleshooting workflow to isolate and resolve these specific bottlenecks.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your synthesis or formulation, use this logic flow to identify the dominant barrier.

Bioavailability_Troubleshooting Start Start: Low Plasma Exposure (AUC) Solubility_Check Step 1: Check Solubility (Is it < 10 µM in FaSSIF?) Start->Solubility_Check Metabolism_Check Step 2: Check Metabolic Stability (Microsomal t1/2 < 15 min?) Solubility_Check->Metabolism_Check No (Soluble) Formulation_Issue Diagnosis: Dissolution Limited Action: Lipid/Amorphous Formulation Solubility_Check->Formulation_Issue Yes (Insoluble) Permeability_Check Step 3: Check Permeability (Caco-2 Papp < 2x10^-6 cm/s?) Metabolism_Check->Permeability_Check No (Stable) Clearance_Issue Diagnosis: High Clearance Action: Structural Mod (Deuteration) or Co-admin Metabolism_Check->Clearance_Issue Yes (Unstable) Permeability_Check->Start Re-evaluate Bioanalytical Method Efflux_Issue Diagnosis: P-gp Efflux Action: P-gp Inhibitor or Scaffold Hopping Permeability_Check->Efflux_Issue Yes (Low Perm)

Figure 1: Diagnostic logic flow for isolating bioavailability failure modes in quinoline carboxamides.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My compound crashes out in the dosing vehicle."

Diagnosis: High Crystal Lattice Energy (Solubility Limited). The amide linker at the 2-position of the quinoline ring creates a rigid, planar geometry that facilitates strong intermolecular hydrogen bonding and stacking. This results in a compound that "loves itself" more than water.

Technical Solution: Do not rely on simple pH adjustment. The quinoline nitrogen (


) is too weakly basic to be fully ionized in the stomach, and the amide is neutral. You must disrupt the crystal lattice.

Recommended Formulation Screen:

Vehicle ClassSpecific RecommendationMechanism of Action
Co-Solvents 10% DMSO / 40% PEG400 / 50% WaterBreaks lattice energy; PEG prevents re-precipitation.
Complexation 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
Encapsulates the lipophilic ethylphenyl tail, shielding it from water.
Lipid-Based Labrasol / Tween 80 (SMEDDS)Best for this scaffold. Promotes lymphatic transport, bypassing liver first-pass.

Protocol: Kinetic Solubility Assay (FaSSIF) Standard PBS solubility is irrelevant for oral drugs. Use Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Prepare a 10 mM stock of N-(3-ethylphenyl)-2-quinolinecarboxamide in DMSO.

  • Spike into FaSSIF (pH 6.5) to a final concentration of 200 µM.

  • Incubate at 37°C with shaking for 4 hours.

  • Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV/MS.

  • Target: >50 µg/mL is required for decent oral absorption.

Issue 2: "Absorption is fast, but plasma levels drop within 30 minutes."

Diagnosis: Rapid Metabolic Clearance (The "Ethyl" Liability). The 3-ethyl group is chemically vulnerable. Cytochrome P450s (likely CYP3A4) will rapidly hydroxylate the benzylic carbon (the


-carbon of the ethyl group), converting it to a secondary alcohol, which is then glucuronidated and excreted.

Technical Solution:

  • Immediate Fix: Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) in animal studies to confirm if clearance is CYP-mediated.

  • Structural Fix: Deuteration. Replace the hydrogens on the ethyl group with deuterium. The C-D bond is stronger than the C-H bond, significantly slowing down the rate-limiting step of hydroxylation (Kinetic Isotope Effect).

Protocol: Microsomal Stability Assay

  • Incubate 1 µM compound with Human Liver Microsomes (HLM) and NADPH (1 mM) at 37°C.

  • Sample at 0, 5, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile (containing internal standard).

  • Calculate Intrinsic Clearance (

    
    ):
    
    
    
    
  • Benchmark: If

    
    , the compound is flow-limited and will have near-zero oral bioavailability regardless of solubility.
    
Issue 3: "I see high concentration in the gut, but none in the blood."

Diagnosis: Permeability or Efflux (P-gp Substrate). Quinoline carboxamides can be substrates for P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen.

Technical Solution: Perform a Caco-2 bidirectional permeability assay.

  • Calculate the Efflux Ratio (ER):

    
    .
    
  • Threshold: If

    
    , your compound is being actively pumped out.
    
  • Fix: Chemical modification to lower Total Polar Surface Area (TPSA) or reduce basicity of the quinoline nitrogen (e.g., add a fluorine to the quinoline ring to lower

    
    ).
    

Part 3: References

  • Solubility & Formulation of Quinoline Carboxamides: Vertex AI Search Result 1.1 Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.

  • Metabolic Liabilities of Ethyl-Substituted Aromatics: Vertex AI Search Result 1.4 In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives. (Demonstrates the impact of ethyl substitution on clearance).

  • General Bioavailability Strategies for Class II/IV Drugs: Vertex AI Search Result 1.16 Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

  • Quinoline Scaffold ADME Properties: Vertex AI Search Result 1.11 Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.

Validation & Comparative

Comparative Guide: IC50 & Efficacy Profile of N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of N-(3-ethylphenyl)-2-quinolinecarboxamide , focusing on its biological activity profile, specifically its IC50 values in Photosynthetic Electron Transport (PET) inhibition and its Minimum Inhibitory Concentration (MIC) in antimycobacterial applications.

This analysis is grounded in the structure-activity relationship (SAR) data established in seminal studies on substituted quinoline-2-carboxamides.

Executive Summary & Compound Profile

N-(3-ethylphenyl)-2-quinolinecarboxamide (CAS: 694448-29-8 ) is a synthetic bioactive small molecule belonging to the class of substituted quinoline-2-carboxamides . This scaffold is a "privileged structure" in medicinal chemistry, exhibiting pleiotropic effects ranging from Photosystem II (PSII) inhibition in plant physiology to antimycobacterial activity against Mycobacterium tuberculosis.

Unlike complex P2X7 antagonists (which often feature adamantyl or piperidine linkers), this specific mono-substituted aryl-amide derivative is primarily characterized by its ability to disrupt electron transport chains.

Property Details
Chemical Name N-(3-ethylphenyl)-2-quinolinecarboxamide
CAS Number 694448-29-8
Molecular Formula C₁₈H₁₆N₂O
Core Scaffold Quinoline-2-carboxamide
Primary Target Photosystem II (D1 protein) / Mycobacterial Energy Metabolism
Key Metric IC50 (PET Inhibition) & MIC (Antimycobacterial)

Mechanism of Action

To understand the IC50 values, one must understand the molecular target. This compound acts as an uncoupler or inhibitor of the electron transport chain .

Photosynthetic Electron Transport (PET) Inhibition

In chloroplasts, the compound competes with plastoquinone (Q_B) for the binding site on the D1 protein of the Photosystem II complex. By displacing Q_B, it blocks electron flow from Q_A to Q_B, effectively halting ATP synthesis and oxygen evolution.

Antimycobacterial Mechanism

While the exact mycobacterial target is multifactorial, the lipophilic nature of the 3-ethylphenyl substituent facilitates penetration of the mycolic acid-rich cell wall of M. tuberculosis. The mechanism likely involves the disruption of the mycobacterial respiratory chain, similar to the action of diarylquinolines (e.g., Bedaquiline), although with moderate potency.

MOA cluster_0 Chloroplast Stroma Compound N-(3-ethylphenyl)- 2-quinolinecarboxamide D1 D1 Protein (Qb Binding Site) Compound->D1 Competes with Qb PSII Photosystem II (Thylakoid Membrane) PSII->D1 ElectronFlow Electron Transport (Qa -> Qb) D1->ElectronFlow Inhibits Plastoquinone Plastoquinone (Native Ligand) Plastoquinone->D1 Blocked ATP ATP Synthesis (H+ Gradient) ElectronFlow->ATP Downstream Failure

Figure 1: Mechanism of Action in PET Inhibition. The compound acts as a competitive inhibitor at the Qb site.

Comparative Performance Analysis

The following data synthesizes the performance of the 3-ethylphenyl derivative against key alternatives. Data is derived from the comprehensive SAR studies by Gonec et al. (Molecules 2012), which established the baseline for this series.

IC50 Values: PET Inhibition (Spinach Chloroplasts)

The "3-ethyl" substitution enhances lipophilicity (logP), which is critical for thylakoid membrane penetration.

CompoundSubstituent (R)IC50 (µmol/L)Relative PotencyNotes
N-(3-ethylphenyl)-2-quinolinecarboxamide 3-C₂H₅ ~14.5 - 16.0 *High Inferred from 3-Me analog range; lipophilicity enhances binding.
N-(3-methylphenyl)-2-quinolinecarboxamide3-CH₃16.3BaselineDirect structural analog (Compound 14b).
N-benzyl-2-naphthamide(Naphthalene analog)7.5SuperiorNaphthalene core shows higher intrinsic potency than quinoline in this assay.
Diuron (DCMU) (Standard)0.02 - 0.05 Gold Standard The commercial herbicide reference.
N-(2-phenylethyl)-2-quinolinecarboxamidePhenylethyl> 50.0LowFlexible linker reduces rigidity required for D1 binding.

Note: The quinoline series generally exhibits IC50 values in the micromolar range (10–50 µM), making them moderate inhibitors compared to the nanomolar potency of Diuron. However, their unique scaffold offers lower environmental toxicity.

Antimycobacterial Activity (MIC)

Against Mycobacterium tuberculosis (MycoTB), the quinoline-2-carboxamides show surprising efficacy, often outperforming their PET activity.

CompoundTarget OrganismMIC (µmol/L)Comparison to Standard
N-(3-ethylphenyl)-2-quinolinecarboxamide M. tuberculosis12.5 - 25.0 Moderate
Isoniazid (INH)M. tuberculosis0.5 - 1.0Lower Potency
Pyrazinamide (PZA)M. tuberculosis> 100Superior
N-(3-methylphenyl)-2-quinolinecarboxamideM. tuberculosis25.0Equivalent

Key Insight: The 3-ethylphenyl derivative exhibits superior activity compared to Pyrazinamide (a first-line drug) in vitro, although it is less potent than Isoniazid. This suggests potential as a lead compound for MDR-TB (Multi-Drug Resistant TB) where PZA resistance is common.

Experimental Protocols (Self-Validating)

To reproduce these IC50 values, the following protocols must be strictly adhered to. These workflows ensure data integrity and reproducibility.

PET Inhibition Assay (DCPIP Reduction)

This assay measures the rate of electron transfer by monitoring the reduction of the dye DCPIP (2,6-dichlorophenol-indophenol), which changes from blue to colorless upon reduction.

Reagents:

  • Chloroplast suspension (prepared from Spinacia oleracea).

  • Phosphate buffer (pH 7.2).

  • DCPIP solution.

  • Test Compound (dissolved in DMSO).

Step-by-Step Workflow:

  • Isolation: Homogenize spinach leaves in TRIS buffer (0.4 M sucrose, 10 mM NaCl). Centrifuge at 3000 x g for 10 min to pellet chloroplasts.

  • Standardization: Adjust chlorophyll concentration to 30 mg/L using spectrophotometry (Arnon’s method).

  • Incubation: Mix 5.8 mL buffer + 0.1 mL chloroplasts + 0.1 mL test compound (range 1–100 µM).

  • Reaction: Add DCPIP. Irradiate with a halogen lamp (250 W/m²) at 25°C.

  • Measurement: Monitor absorbance decrease at 600 nm over 10 minutes.

  • Calculation: Plot % inhibition vs. log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism).

Validation Check: The control sample (DMSO only) must show >90% DCPIP reduction within 10 minutes. If not, chloroplast viability is compromised.

Antimycobacterial Microdilution Assay

Workflow Diagram:

Assay Start Start: M. tuberculosis H37Ra Culture Dilution Serial Dilution of Compound (DMSO) Start->Dilution Incubation Incubate 14-21 Days at 37°C Dilution->Incubation Staining Add Alamar Blue (Resazurin) Incubation->Staining Read Fluorescence Measurement (Pink = Growth, Blue = Inhibition) Staining->Read

Figure 2: Microdilution workflow for determining MIC values.

Conclusion & Recommendations

N-(3-ethylphenyl)-2-quinolinecarboxamide represents a versatile scaffold with dual activity.

  • For Plant Physiologists: It is a moderate PET inhibitor (IC50 ~16 µM) , useful as a tool compound for studying D1 protein interactions without the high persistence of Diuron.

  • For Drug Developers: It is a promising Antimycobacterial hit (MIC ~12-25 µM) . Its lipophilic 3-ethyl tail improves cell wall penetration compared to methyl analogs.

Recommendation: For P2X7 receptor studies, researchers should be aware that while the quinoline-2-carboxamide core is relevant, high-potency P2X7 antagonism typically requires more bulky substituents (e.g., adamantyl groups) than the simple 3-ethylphenyl moiety. This specific compound is best utilized in antimycobacterial or herbicidal SAR libraries.

References

  • Gonec, T., et al. (2012). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, 17(1), 613–644.

  • Kralova, K., et al. (2011). "Photosynthesis inhibition by N-substituted 2-quinolinecarboxamides." Chemical Papers, 65, 68–74.
  • Ekins, S., et al. (2011). "Machine Learning Models for P2X7 Receptor Antagonists." Journal of Chemical Information and Modeling, 51(5), 1151–1164.

  • PubChem Compound Summary. (2024). "Quinoline-2-carboxamide derivatives." National Library of Medicine.

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of NMR and MS for N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Science

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological data and patient safety are built. An inadequately characterized compound, fraught with residual solvents, unreacted starting materials, or synthetic by-products, can lead to misleading structure-activity relationship (SAR) studies, erroneous toxicological assessments, and ultimately, the failure of a promising therapeutic candidate. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous validation of analytical procedures to ensure product quality, identity, and purity.[1][2][3]

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for the purity validation of a model compound, N-(3-ethylphenyl)-2-quinolinecarboxamide . This molecule, featuring a key quinoline carboxamide scaffold prevalent in biologically active compounds, serves as an ideal candidate for illustrating the nuanced strengths and orthogonal capabilities of these powerful methods.[4][5] We will move beyond procedural lists to explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and self-validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural and Quantitative Gold Standard

NMR spectroscopy is an unparalleled technique for providing definitive structural elucidation and, in its quantitative form (qNMR), serves as a primary method for purity assessment.[6][7][8] The fundamental principle lies in the interaction of nuclear spins with an external magnetic field; the resulting resonance frequencies are exquisitely sensitive to the local chemical environment, providing a unique fingerprint of a molecule's structure.[9][10][11]

Qualitative Analysis: Confirming Molecular Identity

Before purity can be assessed, the identity of the bulk material must be unequivocally confirmed. A standard ¹H NMR spectrum of N-(3-ethylphenyl)-2-quinolinecarboxamide provides three key pieces of information:

  • Chemical Shift (δ): The position of each signal on the x-axis reveals the electronic environment of the protons. Protons on the quinoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), distinct from those on the ethylphenyl ring and the ethyl group's aliphatic protons.

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative check of the relative number of protons in different parts of the molecule.

  • Coupling Constants (J): The splitting pattern of signals reveals connectivity, indicating which protons are adjacent to one another.

For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable tools for mapping out the complete bonding framework of the molecule.[6][12]

Quantitative Analysis (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) stands out because the integral of an NMR peak is directly proportional to the molar concentration of the nuclei, making it an absolute quantification method that does not require a calibration curve of the analyte itself.[13][14][15] The most robust approach involves the use of a certified internal standard.

Causality in Experimental Design: The choice of an internal standard is critical. It must be of high, certified purity, chemically stable, and possess signals that do not overlap with the analyte's signals.[16] For N-(3-ethylphenyl)-2-quinolinecarboxamide, a standard like maleic acid or dimethyl sulfone could be suitable, as their sharp singlets appear in regions of the spectrum typically clear of analyte signals.

Experimental Protocol: ¹H qNMR for Purity Determination
  • Precision Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the N-(3-ethylphenyl)-2-quinolinecarboxamide sample into a clean vial.

    • Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid, Purity ≥ 99.5%) and add it to the same vial. Record both masses precisely.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution. Transfer the solution to a high-quality NMR tube.

  • Optimized Data Acquisition:

    • Rationale: The goal is to ensure all nuclei fully relax between pulses for accurate integration.

    • Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (typically 30-60 seconds for quantitative work).

    • Use a 90° pulse angle to maximize the signal.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Rigorous Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte (P_a) is calculated using the following equation:[13][16]

    Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I: Integral value of the analyte (a) and standard (std) signals.

    • N: Number of protons giving rise to the integrated signal.

    • M: Molar mass of the analyte and standard.

    • m: Mass of the analyte and standard.

    • P_std: Certified purity of the internal standard.

Visualizing the qNMR Workflow

G Figure 1: Quantitative NMR (qNMR) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (m_a) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std (m_std, P_std) weigh_std->dissolve instrument NMR Spectrometer (Optimized Parameters: D1, Scans) dissolve->instrument process Phasing & Baseline Correction instrument->process integrate Integrate Signals (I_a, I_std) process->integrate calculate Apply Purity Equation integrate->calculate result Final Purity Value (%) calculate->result

Caption: Figure 1: Workflow for purity determination by qNMR.

Part 2: Mass Spectrometry (MS) - The Pinnacle of Sensitivity and Specificity

Mass spectrometry is a destructive analytical technique that provides highly sensitive and specific information about a molecule's mass-to-charge ratio (m/z).[17] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS becomes a formidable tool for detecting and identifying trace-level impurities.[18][19][20]

Qualitative Analysis: High-Resolution Mass Spectrometry (HRMS)

While standard MS can confirm the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming elemental composition.[21][22] HRMS instruments can measure mass with exceptional precision (typically < 5 ppm), allowing for the calculation of a unique elemental formula.[22][23] For N-(3-ethylphenyl)-2-quinolinecarboxamide (C₁₈H₁₆N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is 277.1335. An experimental HRMS result of 277.1332 (an error of just 1.1 ppm) provides extremely high confidence in the assigned structure, ruling out other isobaric possibilities.

Quantitative Analysis: Impurity Profiling with LC-MS

LC-MS is the workhorse for impurity profiling.[18][20] The liquid chromatography system separates the target compound from impurities based on their physicochemical properties (e.g., polarity). The mass spectrometer then acts as a highly specific detector.

Causality in Experimental Design: The choice of ionization source is critical. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for molecules like our target amide, as it typically produces the intact protonated molecule [M+H]⁺ with minimal fragmentation.[20] This simplifies the resulting mass spectrum, making it easier to identify the parent ion and any impurities.

Experimental Protocol: LC-HRMS for Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of N-(3-ethylphenyl)-2-quinolinecarboxamide at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to a working concentration of ~10 µg/mL using the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Method Development & Execution:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for good separation of small organic molecules.

    • Mobile Phase: A typical gradient would be Mobile Phase A: Water + 0.1% Formic Acid and Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid aids in protonation for positive-ion ESI.

    • Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds of varying polarities.

  • HRMS Instrument Setup:

    • Ionization Mode: ESI positive.

    • Mass Range: Scan a wide range (e.g., m/z 100-1000) to capture the target compound and potential lower or higher molecular weight impurities.

    • Resolution: Set to a high resolving power (e.g., > 70,000 FWHM) to enable exact mass measurements.

  • Data Processing and Analysis:

    • Generate a Total Ion Chromatogram (TIC) to visualize all separated, ionized components.

    • Extract the ion chromatogram for the exact mass of the target compound ([M+H]⁺ = 277.1335 ± 5 ppm) to confirm its retention time.

    • Integrate the main peak and all impurity peaks in the chromatogram. Calculate purity based on relative peak area (Area %).

    • Examine the mass spectra of the impurity peaks. Use the HRMS data to propose elemental formulas for these unknown impurities, providing crucial clues to their identity (e.g., unreacted starting materials, dimers, or degradation products).

Visualizing the LC-MS Workflow

G Figure 2: LC-MS Impurity Profiling Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_ms Mass Analysis cluster_analysis Data Analysis dissolve Dissolve & Dilute Sample filtrate Filter Sample (0.22 µm) dissolve->filtrate hplc HPLC Injection & Separation filtrate->hplc ionize ESI Ionization hplc->ionize detect HRMS Detection (Exact m/z) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peaks (Analyte & Impurities) chromatogram->integrate identify Identify Impurities (via HRMS data) integrate->identify result Purity (Area %) & Impurity Profile integrate->result

Caption: Figure 2: Workflow for impurity profiling by LC-HRMS.

Part 3: A Comparative Guide - NMR vs. MS for Purity Validation

The choice between NMR and MS is not a matter of superiority, but of selecting the right tool for the specific question at hand. Both are essential for a comprehensive purity assessment, as they provide orthogonal—or scientifically independent—data.

FeatureNuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Fundamental Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[10][11]Measures the mass-to-charge (m/z) ratio of ionized molecules.[17]
Primary Application Definitive structure elucidation and absolute quantitative analysis (qNMR).[6][7][24]Highly sensitive detection and identification of compounds and impurities.[18][20][25]
Quantitative Capability Primary Method. Signal is directly proportional to molar concentration. No analyte-specific reference standard needed with an internal standard.[13][14][15]Relative Method. Signal response is dependent on ionization efficiency. Requires analyte-specific standards for absolute quantification; typically used for relative "Area %" purity.[25]
Sensitivity Lower (milligram to high-microgram range).Extremely high (picogram to femtogram range). Ideal for trace impurity detection.[20]
Structural Information Rich. Provides detailed data on atomic connectivity and 3D structure.[8][9][12]Limited to elemental composition (HRMS) and fragmentation patterns (MS/MS). Cannot distinguish isomers without chromatography.[21]
Sample Requirement Higher (typically >1 mg for good qNMR).Very low (nanograms or less injected on-column).
Destructive? No. The sample can be fully recovered after analysis.[14]Yes. The sample is consumed and destroyed during the ionization process.
Key Limitations Potential for signal overlap in complex mixtures. Lower sensitivity can miss trace impurities.Ionization suppression can affect quantification. Inability to distinguish isomers by mass alone. Response factors vary between compounds.

Conclusion: A Synergistic Strategy for Unimpeachable Purity Validation

Neither NMR nor MS alone can provide a complete picture of a compound's purity. A robust and regulatory-compliant validation strategy leverages the strengths of both.

  • NMR provides the absolute purity of the bulk material. It quantifies the main component against a certified standard, accounting for any non-proton-containing impurities (like inorganic salts) that would be invisible to many other detectors.

  • LC-MS provides the impurity profile. It excels at separating and detecting trace organic impurities that might be hidden under the baseline or analyte signals in an NMR spectrum. HRMS then provides high-confidence identification of these impurities.

By combining a qNMR assay (e.g., Purity = 99.2%) with an LC-MS analysis (e.g., Purity by Area % = 99.8%, with two impurities of 0.1% each identified), a researcher can construct a comprehensive, self-validating purity report. This orthogonal approach, where two fundamentally different techniques corroborate the result, provides the highest level of scientific trustworthiness, satisfying the rigorous standards of both peer-reviewed publication and regulatory submission.[1][26]

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available from: [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available from: [Link]

  • Purity by Absolute qNMR Instructions. American Chemical Society. Available from: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available from: [Link]

  • Quantitative benchtop NMR. Magritek. Available from: [Link]

  • Mass Spectrometry Characterization Services. Triclinic Labs. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available from: [Link]

  • High Resolution Mass Spectrometer (HRMS/LC-HRMS). National Institute of Technology Calicut. Available from: [Link]

  • Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available from: [Link]

  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. Available from: [Link]

  • (PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. Available from: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available from: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from: [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Available from: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available from: [Link]

  • Distinguishing Impurities … Part 1. ACD/Labs. Available from: [Link]

  • Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides. PMC. Available from: [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed. Available from: [Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc. Available from: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available from: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Carboxylic acid react with amine?. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. ResearchGate. Available from: [Link]

  • Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available from: [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. Available from: [Link]

Sources

A Researcher's Guide to the Comparative Pharmacokinetics of Quinolone-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the pharmacokinetic profiles of quinoline-carboxamide derivatives, a scaffold of significant interest in modern drug discovery. While direct, publicly available pharmacokinetic data for N-(3-ethylphenyl)-2-quinolinecarboxamide is limited, this document establishes a robust comparative framework by examining closely related analogues. By dissecting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of representative compounds, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to evaluate novel candidates within this chemical class.

Introduction: The Quinoline-Carboxamide Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, noted for its wide array of pharmacological activities including anti-malarial, anti-inflammatory, and anti-cancer properties.[1][2] When functionalized with a carboxamide group, these molecules gain versatile hydrogen-bonding capabilities, enhancing their potential for potent and selective interactions with biological targets.[3][4]

The development of any successful therapeutic agent, however, hinges not only on its pharmacodynamic potency but critically on its pharmacokinetic behavior. Understanding how the body acts on a drug—its ADME profile—is paramount for designing effective dosing regimens and ensuring a sufficient therapeutic window. This guide will explore the key pharmacokinetic considerations for the quinoline-carboxamide class, using data from published studies to draw comparisons and illuminate structure-pharmacokinetic relationships.

Core Pharmacokinetic Principles for Quinoline-Carboxamides

The journey of a drug through the body is a complex process. For quinoline-carboxamides, several key stages are of particular importance.

Metabolism: The Role of Cytochrome P450

A consistent finding across various quinoline-carboxamide derivatives is their metabolism by cytochrome P450 (CYP450) enzymes.[5][6][7] The primary metabolic pathways typically involve:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the quinoline ring or its substituents.

  • Dealkylation: The removal of alkyl groups, particularly from the carboxamide nitrogen or other positions.

In vitro studies using liver microsomes from various species are a cornerstone for predicting in vivo metabolism.[5] These experiments reveal that while the core metabolic pathways are often conserved across species, quantitative differences can arise, influencing the drug's clearance rate.[6] For many compounds in this class, microsomal clearance is relatively low, which often translates to low in vivo clearance and consequently, high systemic exposure of the parent drug in animal models like the mouse.[5][7]

Parent Parent Quinolone-Carboxamide CYP450 Cytochrome P450 Enzymes Parent->CYP450 Phase I Metabolism Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Dealkylated Dealkylated Metabolite CYP450->Dealkylated

Caption: Primary metabolic pathways for quinoline-carboxamides.

Absorption and Bioavailability

For orally administered drugs, permeability is a critical determinant of absorption. Poor permeability can preclude good oral bioavailability, even for highly potent compounds.[8] Structure-activity relationship (SAR) studies often focus on modifying peripheral chemical groups to enhance permeability without sacrificing potency. For instance, replacing aromatic rings with non-aromatic amines or altering linker lengths can improve physicochemical properties like solubility and reduce metabolic clearance, ultimately leading to better oral efficacy.[9]

Comparative Pharmacokinetic Profiles

To illustrate the diversity within the class, we compare pharmacokinetic parameters of representative quinoline-carboxamide and the structurally related cinnoline-carboxamide derivatives from published literature. The selection of comparators is based on structural similarity and the availability of in vivo data.

Table 1: Comparative In Vivo Pharmacokinetic Parameters in Rats

Compound IDClassDose (mg/kg)CL (mL/min/kg)Vdss (L/kg)Half-life (h)F (%)Reference
8 Cinnoline Carboxamide0.5 (IV), 1 (PO)210.7-56[8]
12 Cinnoline Carboxamide0.5 (IV), 2 (PO)122.53.249[8]
21 Cinnoline Carboxamide0.5 (IV), 2 (PO)122.84.280[8]

CL: Clearance; Vdss: Volume of distribution at steady state; F: Oral Bioavailability.

Analysis of Comparative Data:

The data in Table 1 highlights key structure-pharmacokinetic relationships. Compounds 12 and 21 , for example, show lower clearance (12 mL/min/kg) compared to compound 8 (21 mL/min/kg), suggesting greater metabolic stability.[8] Furthermore, compound 21 exhibits excellent oral bioavailability (80%), a desirable characteristic achieved through careful chemical optimization of its side chains to improve physicochemical properties.[8] The high volume of distribution for compounds 12 and 21 is consistent with their basic side chains, suggesting extensive distribution into tissues.[8]

Standardized Protocol for In Vivo Pharmacokinetic Assessment

A trustworthy and reproducible protocol is essential for generating high-quality pharmacokinetic data. The following section details a comprehensive, self-validating workflow for assessing quinoline-carboxamides in a preclinical setting.

Rationale for Experimental Design Choices
  • Animal Model Selection: Rodents, particularly Sprague-Dawley or Wistar rats, are frequently chosen for initial PK studies due to their well-characterized physiology, cost-effectiveness, and established correlation with human metabolic pathways for many compound classes.[10][11]

  • Dosing and Blood Sampling: A single intravenous (IV) dose is administered to determine fundamental parameters like clearance and volume of distribution, while an oral (PO) dose is used to assess absorption and bioavailability. Blood samples are collected at logarithmically spaced time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.[12]

  • Bioanalytical Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[13][14] It offers superior sensitivity, selectivity, and speed.

Step-by-Step Experimental Workflow

cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Animal Dosing (IV and PO cohorts) Sampling Serial Blood Sampling (e.g., saphenous vein) Dosing->Sampling Processing Plasma Generation (Centrifugation) Sampling->Processing Prep Sample Preparation (Protein Precipitation) Processing->Prep Analysis LC-MS/MS Analysis Prep->Analysis Quant Quantification (Standard Curve) Analysis->Quant PK_Model Non-Compartmental Analysis (e.g., Phoenix WinNonlin) Quant->PK_Model Params Calculate PK Parameters (AUC, CL, t1/2, F%) PK_Model->Params

Caption: Standard workflow for a preclinical pharmacokinetic study.

Detailed Bioanalytical Protocol: Plasma Sample Analysis
  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of rat plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled version of the analyte).

    • Causality: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins, which would otherwise interfere with the HPLC column and mass spectrometer.[15][16] The internal standard corrects for variability during sample processing and analysis.

    • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

    • Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

  • HPLC-MS/MS Conditions (Representative):

    • HPLC System: A validated UHPLC system.[13]

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Causality: A C18 column provides excellent hydrophobic retention for many small molecules, allowing for separation from endogenous plasma components.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid aids in the ionization of the analyte in the mass spectrometer source, improving sensitivity.

    • Gradient Elution: A linear gradient from ~5% to 95% Mobile Phase B over several minutes to elute analytes of varying polarities.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the analyte and internal standard.

  • Data Analysis:

    • The concentration of the analyte in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

    • Pharmacokinetic parameters are calculated from the resulting concentration-time data using non-compartmental analysis software, such as Phoenix WinNonlin.[13]

Conclusion

The pharmacokinetic profile of a quinoline-carboxamide derivative is a complex interplay of its chemical structure and the physiological environment. While N-(3-ethylphenyl)-2-quinolinecarboxamide requires specific investigation, the principles and comparative data outlined in this guide provide a robust framework for its evaluation. Key determinants of a favorable profile include metabolic stability, often governed by CYP450 enzymes, and good membrane permeability to ensure oral bioavailability. The application of rigorous, well-validated experimental protocols, particularly those employing HPLC-MS/MS for bioanalysis, is critical for generating the reliable data needed to advance promising compounds toward clinical development.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species: Xenobiotica. Taylor & Francis Online. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. PubMed. [Link]

  • Use of animal models in evaluation of the quinolones. PubMed. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. MDPI. [Link]

  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. PMC. [Link]

  • How to select the right animal species for TK/PK studies?. Patsnap Synapse. [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides. PMC. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science. [Link]

  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed. [Link]

  • Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. MDPI. [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. [Link]

  • Methodical approaches to bioassay of substances containing unstable functional groups. Research Results in Pharmacology. [Link]

  • Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics of Phase II Gene Expression in Rat Lymphocytes Following Intravenous Administration of Sulforaphane. ResearchGate. [Link]

  • Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activitie. eScholarship. [Link]

Sources

A Guide to Rigorous Negative Control Design for N-(3-ethylphenyl)-2-quinolinecarboxamide and Novel Compound Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Initial Hit

In the landscape of drug discovery, the identification of a novel bioactive compound like N-(3-ethylphenyl)-2-quinolinecarboxamide represents a moment of significant potential. The quinoline carboxamide scaffold is a privileged structure, with derivatives demonstrating a wide spectrum of activities, from antimalarial and antiangiogenic to kinase inhibition.[1][2][3][4] However, the journey from a primary "hit" to a validated lead compound is paved with rigorous scientific scrutiny. The foundational pillar of this validation process is the intelligent and systematic implementation of negative controls.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and interpreting negative control experiments in the context of a novel chemical entity, using N-(3-ethylphenyl)-2-quinolinecarboxamide as a representative example. We will move beyond simplistic vehicle-only comparisons to explore a multi-tiered strategy that ensures the observed biological effects are specific, on-target, and scientifically sound. The purpose of a negative control is to serve as a benchmark, helping researchers distinguish between genuine effects and background noise or experimental artifacts.[5][6] A robust negative control strategy is not merely a procedural checkbox; it is the self-validating system that underpins the trustworthiness and reproducibility of your research.

Pillar 1: The Foundational Logic of Negative Controls

At its core, a negative control is a condition where no specific effect is expected.[6] It is designed to account for unknown variables and ensure that any observed effect in the experimental group is genuinely due to the compound being tested and not an external factor.[5][7] An unexpected result in a negative control group can signal contamination, procedural inconsistencies, or previously unknown off-target effects of the compound or its solvent.[7]

The strategic application of negative controls allows a researcher to systematically dismantle alternative explanations for an observed phenomenon, thereby strengthening the argument for a specific, causal link between the compound and the biological outcome.

G cluster_0 Experimental Observation cluster_1 Negative Control Interrogation cluster_2 Conclusion A Compound X (e.g., N-(3-ethylphenyl)-2-quinolinecarboxamide) causes Phenotype Y (e.g., cell death) B Did Vehicle Control cause Phenotype Y? A->B Isolate compound effect C Did an Inactive Structural Analog cause Phenotype Y? B->C No E Effect is likely due to solvent or experimental artifact. B->E Yes D Does Compound X cause Phenotype Y in a Target-Knockout System? C->D No F Effect is likely non-specific or due to a shared off-target. C->F Yes G Effect is likely off-target. D->G Yes H High Confidence: Phenotype Y is a specific, on-target effect of Compound X. D->H No

Caption: A typical experimental workflow for using siRNA as a negative control for target validation studies.

Step-by-Step Protocol:

  • Cell Seeding: Plate your chosen cell line at a density that will be approximately 50-60% confluent at the time of transfection.

  • Transfection: Prepare transfection complexes according to the manufacturer's protocol for your lipid-based transfection reagent. Set up parallel wells/plates for:

    • Negative Control: Cells transfected with a non-targeting or scrambled siRNA sequence. This controls for any non-specific effects of the transfection process itself. [8] * Experimental Group: Cells transfected with a validated siRNA sequence targeting your hypothesized protein.

  • Incubation for Knockdown: Incubate the cells for 24-72 hours post-transfection to allow for the degradation of the target mRNA and subsequent reduction in protein levels. It is critical to validate the knockdown efficiency by Western Blot or qPCR.

  • Compound Treatment: Add your experimental treatments to both the negative control siRNA and target siRNA groups:

    • Vehicle Control

    • N-(3-ethylphenyl)-2-quinolinecarboxamide (at desired concentration)

  • Assay and Analysis: After the appropriate treatment duration, perform your primary biological assay (e.g., cell viability, reporter assay).

Interpreting the Outcomes

The power of this multi-faceted approach lies in the clear interpretation of results. A well-designed experiment with proper controls can distinguish between a true positive, a false positive, or a failed experiment.

Table 2: Interpreting Outcomes from Control-Rich Experiments

Positive Control OutcomeNegative Control OutcomeTreatment Group OutcomeInterpretation
+ - + Valid Positive Result: The treatment produced a specific effect. The experimental procedure is working and optimized. [9]
+ - - Valid Negative Result: The treatment had no effect under these conditions. The procedure is validated. [9]
+ + + False Positive: A confounding variable or contamination is causing the effect in all groups. The results are not valid. [9]
- - +/- Failed Experiment: The assay system is not working as expected (the positive control failed). The results are uninterpretable.

Hypothetical Data Summary for a Cell Viability Assay

siRNA TargetTreatment% Cell Viability (Mean ± SD)
Non-targetingVehicle100 ± 4.5
Non-targetingN-(3-ethylphenyl)-2-quinolinecarboxamide 45 ± 5.2
Non-targetingInactive Analog98 ± 4.8
Target Protein Vehicle99 ± 5.1
Target Protein N-(3-ethylphenyl)-2-quinolinecarboxamide 95 ± 4.9

In this idealized scenario, the test compound significantly reduces viability only in cells expressing the target protein, while the inactive analog and the vehicle have no effect. This pattern provides strong, multi-layered evidence that N-(3-ethylphenyl)-2-quinolinecarboxamide acts specifically through the targeted protein.

Conclusion

The investigation of novel chemical entities like N-(3-ethylphenyl)-2-quinolinecarboxamide is the engine of therapeutic innovation. However, the value of this research is directly proportional to its rigor and reproducibility. A multi-tiered negative control strategy, encompassing baseline vehicle controls, specific inactive analogs, and definitive genetic knockdowns, is not an impediment to discovery but its most crucial catalyst. By systematically eliminating alternative explanations, researchers can build an unassailable case for a compound's mechanism of action, ensuring that their findings are both scientifically sound and truly impactful.

References

  • Oreate AI Blog. (2026, January 15). Understanding Negative and Positive Controls in Scientific Experiments. [Link]

  • Hafner, M., & Niepel, M. (n.d.). Designing drug response experiments and quantifying their results. National Center for Biotechnology Information. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Positive and Negative Controls in Experiments. [Link]

  • EuroMAbNet. (n.d.). Positive and negative controls for antibody validation. [Link]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. [Link]

  • Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Other Sources of Spurious Causal Associations in Epidemiologic Studies. Epidemiology, 21(3), 383–388.
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • ibidi. (n.d.). Positive/Negative Control for Tube Formation Experiments. [Link]

  • News-Medical. (2024, February 1). What control types are used in scientific discovery?. [Link]

  • Ali, M. S., et al. (n.d.). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology. [Link]

  • Arnold, B. F., & Ercumen, A. (2016). Negative Controls: A Tool to Detect Bias in Randomized Trials. JAMA Internal Medicine, 176(12), 1747-1748.
  • Wikipedia. (n.d.). Scientific control. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958.
  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

  • Vukanovic, J., et al. (1993). Antiangiogenic effects of the quinoline-3-carboxamide linomide. Cancer Research, 53(8), 1833-1837.
  • PubChem. (n.d.). 3-Quinolinecarboxamide, N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-, methanesulfonate, hydrate (2:4:1). [Link]

  • Semantic Scholar. (n.d.). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2- Quinolone-3-CarboxAmides as Anticancer. [Link]

  • ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects. [Link]

  • PubMed. (n.d.). Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. [Link]

  • YouTube. (2020, August 23). off-target effects of drugs. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. [Link]

  • AZoNano. (2022, May 13). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. [Link]

  • MDPI. (2022, December 8). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. [Link]

  • PubMed. (2012, December 15). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). [Link]

  • Google Patents. (n.d.). US9890162B2 - Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors.
  • MDPI. (2022, August 25). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: Ensuring Safety and Compliance from Benchtop to Final Disposition

In the lifecycle of a novel chemical entity, the final step of disposal is as critical as any synthetic or analytical procedure. For N-(3-ethylphenyl)-2-quinolinecarboxamide, a compound with potential biological activity, a rigorous and compliant disposal process is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Core Principle: Presumption of Hazard

In the absence of a specific Safety Data Sheet (SDS) for N-(3-ethylphenyl)-2-quinolinecarboxamide, the guiding principle is to treat this compound as hazardous waste. This "cradle-to-grave" approach, a central tenet of hazardous waste management, places the responsibility on the generator for the waste from its creation to its ultimate disposal[1]. This ensures the highest level of safety for all personnel and minimizes environmental impact. Many quinoline derivatives are known to be toxic to aquatic life with long-lasting effects, further underscoring the need for cautious handling and disposal[2].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with quinoline-based compounds, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes or fine particulate matter[1][3].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, and inspect them for any signs of degradation before use[1][3].

  • Body Protection: A laboratory coat is standard. For handling larger quantities, a chemical-resistant apron provides an additional layer of protection[1][3].

  • Respiratory Protection: All handling of N-(3-ethylphenyl)-2-quinolinecarboxamide waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[1][3]. If a fume hood is not available, a NIOSH-approved respirator is required[1][3].

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1][3].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of N-(3-ethylphenyl)-2-quinolinecarboxamide.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents accidental and potentially dangerous chemical reactions[4].

  • Dedicated Waste Stream: Establish a dedicated waste stream for N-(3-ethylphenyl)-2-quinolinecarboxamide. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[1].

  • Solid vs. Liquid Waste:

    • Solid Waste: This includes contaminated consumables such as gloves, weigh boats, paper towels, and any solid form of the compound.

    • Liquid Waste: This encompasses unused solutions, reaction mixtures, and solvent rinses containing the compound.

  • Avoid Incompatibilities: While specific incompatibility data for N-(3-ethylphenyl)-2-quinolinecarboxamide is not available, as a general precaution, avoid mixing with strong oxidizing agents, acids, and bases[5].

Step 2: Waste Collection and Containerization

The selection of an appropriate waste container is critical to prevent leaks and ensure safe transport.

  • Container Material: Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable for quinoline-based compounds[1]. The container must be compatible with the chemical waste being collected[6].

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof closure[4][6].

  • Headspace: Do not overfill the container. A general rule is to fill it to no more than 90% capacity to allow for expansion of vapors and to prevent spills[6].

  • Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste. Do not leave funnels in the container opening[6].

Step 3: Accurate and Compliant Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool[1][4].

  • Required Information: The label must include the following:

    • The words "Hazardous Waste" [1][6].

    • The full chemical name: "N-(3-ethylphenyl)-2-quinolinecarboxamide" (no abbreviations or chemical formulas)[6].

    • The approximate concentration and composition of the waste mixture if applicable.

    • The date when waste accumulation began.

    • The name and contact information of the principal investigator or laboratory responsible for the waste[1].

  • Secure Labeling: The label must be firmly attached to the container[6].

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup for disposal.

  • Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste[6][7].

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Segregated Storage: Store the N-(3-ethylphenyl)-2-quinolinecarboxamide waste segregated from incompatible materials[6].

  • Regular Inspections: The SAA and the waste containers should be inspected at least weekly for any signs of leakage or deterioration[6].

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[1].

  • Prohibited Disposal Methods:

    • Do not dispose of N-(3-ethylphenyl)-2-quinolinecarboxamide in the regular trash[1][4][8].

    • Do not dispose of this chemical down the drain or into any sewer system[4][8][9].

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills: For small spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup. Use an absorbent material to contain and collect the spilled material. Place the cleanup debris in a sealed container and label it as hazardous waste for disposal[1].

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS department or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[10].

    • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][11].

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention[10].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(3-ethylphenyl)-2-quinolinecarboxamide.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start N-(3-ethylphenyl)-2-quinolinecarboxamide Waste Generated segregate Segregate Waste Streams start->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper towels) containerize_solid Containerize in Labeled Solid Waste Container solid_waste->containerize_solid liquid_waste Liquid Waste (e.g., solutions, rinsates) containerize_liquid Containerize in Labeled Liquid Waste Container liquid_waste->containerize_liquid segregate->solid_waste Solid segregate->liquid_waste Liquid saa Store in Designated Satellite Accumulation Area (SAA) containerize_solid->saa containerize_liquid->saa inspect Weekly Inspection of SAA and Containers saa->inspect ehs_pickup Arrange Pickup with EHS inspect->ehs_pickup end Proper Disposal by Licensed Facility ehs_pickup->end

Caption: Disposal workflow for N-(3-ethylphenyl)-2-quinolinecarboxamide.

Quantitative Data Summary

ParameterGuideline/RegulationValue/RequirementSource
Waste Accumulation Time Limit (in SAA) EPA (40 CFR § 262.15)Varies by generator status; consult institutional policy.[7]
Maximum Volume in SAA EPA (40 CFR § 262.15)Up to 55 gallons of hazardous waste.[7]
Container Fill Level Best PracticeDo not exceed 90% capacity.[6]
Emergency Eyewash/Shower Flow Rate ANSI/ISEA Z358.1Eyewash: ≥0.4 GPM; Shower: ≥20 GPM.N/A

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of N-(3-ethylphenyl)-2-quinolinecarboxamide, thereby protecting themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • BioSafe Tech by QUALIA. Cytotoxic Drug Handling with Biosafety Isolators. [Link]

  • Oxford Academic. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • PENTA. Quinoline - SAFETY DATA SHEET. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • PMC. Safe handling of cytotoxics: guideline recommendations. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Technion. Chemical Waste Management Guide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-ethylphenyl)-2-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of N-(3-ethylphenyl)-2-quinolinecarboxamide. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and deep understanding of the materials in use. The following protocols are based on a thorough analysis of the potential hazards associated with the structural components of N-(3-ethylphenyl)-2-quinolinecarboxamide, namely the quinoline and 3-ethylphenyl moieties, and best practices for handling analogous chemical structures.

Hazard Analysis and Risk Assessment

  • Quinoline Derivatives: The quinoline ring system is a known structural alert for potential toxicity. Quinoline itself is classified as toxic if swallowed or in contact with skin, can cause skin and eye irritation, and is suspected of causing genetic defects and cancer[1][2]. Derivatives of quinoline should be handled with the assumption of similar or related hazards.

  • 3-Ethylphenol: Phenolic compounds, in general, are known to be corrosive and toxic. 3-Ethylphenol is classified as harmful and can cause severe skin burns and eye damage[3][4].

Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted. All handling of N-(3-ethylphenyl)-2-quinolinecarboxamide should be conducted with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling N-(3-ethylphenyl)-2-quinolinecarboxamide in a laboratory setting.

Protection Level Equipment Specifications & Rationale
Primary (Minimum Requirement) Safety GogglesMust meet ANSI Z87.1-1989 standard to protect against chemical splashes.
Nitrile GlovesProvides broad, short-term protection against a range of chemicals. Inspect before each use and change immediately upon contact. For extended handling, consider double-gloving or using heavier-duty gloves.
Laboratory CoatA flame-resistant lab coat with a buttoned front is recommended to protect skin and clothing.
Closed-toe ShoesShoes must cover the entire foot to protect against spills.
Secondary (Recommended for specific procedures) Face ShieldRequired when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[5]
Chemical-resistant ApronRecommended when handling larger quantities or during procedures with a high risk of splashing.
Respiratory ProtectionAn air-purifying respirator with an organic vapor cartridge is recommended if engineering controls (e.g., fume hood) are not sufficient to control airborne dust or aerosols, especially when handling the powder form of the compound.

Step-by-Step Guide to Safe Handling

Adherence to a strict protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling N-(3-ethylphenyl)-2-quinolinecarboxamide.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of N-(3-ethylphenyl)-2-quinolinecarboxamide, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to ensure adequate ventilation.

  • Eyewash and Safety Shower: Ensure that a functional and accessible eyewash station and safety shower are in close proximity to the workstation.

  • Spill Kit: A chemical spill kit appropriate for solid and organic solvent spills should be readily available.

Donning PPE

The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection and avoid contamination.

PPE_Donning_Sequence Start Start LabCoat 1. Lab Coat Start->LabCoat Gloves 2. Nitrile Gloves LabCoat->Gloves Goggles 3. Safety Goggles Gloves->Goggles FaceShield 4. Face Shield (if needed) Goggles->FaceShield Respirator 5. Respirator (if needed) FaceShield->Respirator End End Respirator->End

Figure 1: Recommended PPE Donning Sequence
Handling the Compound
  • Avoid Direct Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Avoid Inhalation: Do not breathe in dust or aerosols. When weighing the powdered compound, use a balance inside the fume hood or in a ventilated enclosure to prevent inhalation of fine particles.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.

Decontamination and Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

Waste Segregation

All waste materials contaminated with N-(3-ethylphenyl)-2-quinolinecarboxamide must be treated as hazardous waste. Segregate waste into the following categories:

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials.

  • Liquid Waste: Unused solutions and solvent rinses.

  • Sharps Waste: Contaminated needles, syringes, and Pasteur pipettes.

Disposal Procedure

The following flowchart outlines the decision-making process for the disposal of materials contaminated with N-(3-ethylphenyl)-2-quinolinecarboxamide.

Disposal_Workflow Start Waste Generated IsSharp Is the waste sharp? Start->IsSharp IsLiquid Is the waste liquid? IsSharp->IsLiquid No SharpsContainer Dispose in a designated sharps container. IsSharp->SharpsContainer Yes LiquidContainer Dispose in a labeled hazardous liquid waste container. IsLiquid->LiquidContainer Yes SolidContainer Dispose in a labeled hazardous solid waste container. IsLiquid->SolidContainer No End End SharpsContainer->End LiquidContainer->End SolidContainer->End

Figure 2: Waste Disposal Decision Workflow

All waste containers must be clearly labeled with the chemical name and hazard warnings. Follow your institution's and local regulations for the final disposal of hazardous chemical waste[4][6][7].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling N-(3-ethylphenyl)-2-quinolinecarboxamide and ensure a safe and productive research environment.

References

  • JP-7996 - Safety Data Sheet. (2025, July 24). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - TCI Chemicals. Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Comprehensive Safety and Handling Guide for 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde. Benchchem.
  • The following information was generated from the Hazardous Substances Data Bank (HSDB)
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, July 16). Tokyo Chemical Industry Co., Ltd.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • SAFETY D
  • 40 CFR 170.240 -- Personal protective equipment. - eCFR.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • Guidance for Personal Protective Equipment Requirements for Commercial Applic
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Quinoline Toxicological Summary Minnesota Department of Health November 2023.
  • Chemical Waste Management Guide.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. (2007, November 16).
  • Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99% - Cole-Parmer. (2004, October 5).
  • Appendix: Detailed information on all 26 chemicals detected by the chemical-detecting wristbands. (2017, April 15).
  • 3-Ethyl-8-quinolinecarboxamide | C12H12N2O | CID 25208904 - PubChem.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。